MSC-4106
Descripción
Propiedades
Fórmula molecular |
C18H12F3N3O2 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2-methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid |
InChI |
InChI=1S/C18H12F3N3O2/c1-23-9-14-13-8-10(17(25)26)2-7-15(13)24(16(14)22-23)12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H,25,26) |
Clave InChI |
HUSMWXZHQVTDRU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C3=C(C=CC(=C3)C(=O)O)N(C2=N1)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MSC-4106 in the Hippo Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. A key downstream event in the Hippo pathway is the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) with the TEAD (TEA domain) family of transcription factors. This interaction drives the expression of genes that promote cell growth and inhibit apoptosis. MSC-4106 is a potent and orally active small molecule inhibitor that targets the YAP/TAZ-TEAD interaction, representing a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction to the Hippo Pathway and the Role of YAP/TAZ-TEAD
The Hippo pathway is a complex signaling network that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of the transcriptional co-activators YAP and TAZ.[1][2][3] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of YAP and TAZ in the nucleus.[4][5] Once in the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4), which are essential for mediating their transcriptional output. The resulting YAP/TAZ-TEAD complex drives the expression of pro-proliferative and anti-apoptotic genes, contributing to tumorigenesis. Therefore, inhibiting the interaction between YAP/TAZ and TEAD is an attractive therapeutic strategy for treating cancers driven by Hippo pathway dysregulation.
This compound: A Potent Inhibitor of the YAP/TAZ-TEAD Interaction
This compound is an orally active small molecule inhibitor designed to disrupt the formation of the YAP/TAZ-TEAD transcriptional complex.
Mechanism of Action
This compound functions by binding to a deeply buried and conserved lipidation pocket, known as the P-site, on the TEAD transcription factors. This binding event allosterically inhibits the interaction between TEAD and its co-activators YAP and TAZ. Furthermore, this compound has been shown to inhibit the auto-palmitoylation of TEAD1 and TEAD3, a post-translational modification that can influence TEAD activity. By occupying the P-site, this compound effectively prevents the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the downregulation of target gene expression and subsequent inhibition of tumor cell proliferation. Recent studies suggest that artificial P-site binders like this compound can also rigidify peripheral areas of the transcription factor that are crucial for cofactor interaction.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy both in vitro and in vivo.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay | Reference |
| IC50 | 4 nM | SK-HEP-1 Reporter Assay | |
| IC50 | 14 nM | NCI-H226 Cell Viability (4 days) | |
| IC50 | 3 nM | NCI-H226 Cell Viability (7 days) | |
| IC50 | >30 µM | SW620 (YAP/TAZ KO) Cell Viability | |
| Kd | 0.12 µM | TEAD1 (SPR Binding Assay) | |
| TEAD1 Auto-palmitoylation Inhibition | 97.3% (at 10 µM) | TEAD-Overexpressing HEK293 Cells | |
| TEAD3 Auto-palmitoylation Inhibition | 75.9% (at 10 µM) | TEAD-Overexpressing HEK293 Cells |
Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
| Dose | Effect on Tumor Growth | Reference |
| 5 mg/kg/day (p.o.) | Controlled tumor growth | |
| 100 mg/kg/day (p.o.) | Tumor regression |
Table 3: Pharmacokinetic Properties of this compound
| Species | Clearance (Cl) | Oral Half-life (t1/2) | Oral AUC | Volume of Distribution (Vss) | Oral Bioavailability (F) | Reference |
| Mouse | 0.2 L/h/kg | 45 h | 45 µg·h/mL | 2 L/kg | >90% | |
| Rat | 0.7 L/h/kg | 40 h | 10 µg·h/mL | 5 L/kg | 80% | |
| Dog | 0.05 L/h/kg | 3.6 h | 33 µg·h/mL | 0.3 L/kg | 18% |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
TEAD Reporter Gene Assay (SK-HEP-1)
This assay measures the ability of a compound to inhibit TEAD-dependent transcription.
-
Cell Culture: SK-HEP-1 cells are stably transfected with a luciferase reporter construct driven by a TEAD-responsive promoter. Cells are maintained in appropriate growth medium supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of this compound or vehicle control for 24 hours.
-
Luciferase Assay: After incubation, the medium is removed, and cells are lysed. Luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The luminescence signal is normalized to a measure of cell viability (e.g., CellTiter-Glo®). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (NCI-H226)
This assay determines the cytotoxic or cytostatic effect of this compound on a YAP-dependent cancer cell line.
-
Cell Seeding: NCI-H226 cells are seeded in 96-well plates at a predetermined density and allowed to adhere.
-
Compound Incubation: Cells are treated with various concentrations of this compound or a vehicle control. The incubation period can vary (e.g., 4 or 7 days) to assess long-term effects.
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as the addition of a resazurin-based reagent (e.g., alamarBlue™) or an ATP-based assay (e.g., CellTiter-Glo®). Fluorescence or luminescence is measured using a plate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
NCI-H226 Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., H2d Rag2 female mice) are used.
-
Tumor Implantation: NCI-H226 cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) daily at specified doses (e.g., 5 mg/kg and 100 mg/kg). The vehicle control group receives the formulation buffer.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study continues for a predetermined period (e.g., 32 days).
-
Pharmacodynamic Analysis: At the end of the study, or at various time points, tumors can be excised to measure the levels of TEAD target genes, such as Cyr61, to confirm target engagement.
Conclusion
This compound is a well-characterized, orally active inhibitor of the YAP/TAZ-TEAD interaction. By binding to the P-site of TEAD, it effectively disrupts the formation of the oncogenic transcriptional complex, leading to the downregulation of target genes and potent anti-tumor activity in preclinical models of Hippo-dysregulated cancer. The compelling in vitro and in vivo data, coupled with favorable pharmacokinetic properties in mice, underscore the potential of this compound as a valuable tool for further investigating the biology of the Hippo pathway and as a lead compound for the development of novel cancer therapeutics.
References
- 1. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Target of MSC-4106: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular target and mechanism of action of MSC-4106, a potent and orally active small molecule inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Core Finding: this compound Targets the YAP/TAZ-TEAD Transcriptional Complex
This compound has been identified as a direct inhibitor of the interaction between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA Domain (TEAD) family of transcription factors.[1][2][3] This inhibition is achieved through the binding of this compound to the conserved lipid pocket, also known as the P-site, of TEAD proteins, with a noted affinity for TEAD1 and TEAD3.[1][2] By occupying this pocket, this compound allosterically prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, which is a critical driver of cell proliferation and survival in various cancers.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through a series of in vitro and in vivo assays, demonstrating its potent inhibitory effects.
In Vitro Activity
| Assay Type | Cell Line / Target | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | TEAD1 | Kd | 0.12 µM | |
| Luciferase Reporter Assay | SK-HEP-1 | IC50 | 4 nM | |
| Cell Viability Assay (4 days) | NCI-H226 (YAP-dependent) | IC50 | 14 nM | |
| Cell Viability Assay (7 days) | NCI-H226 (YAP-dependent) | IC50 | 3 nM | |
| Cell Viability Assay (96 hours) | SW620 YAP/TAZ KO (YAP-independent) | IC50 | >30 µM | |
| TEAD Auto-palmitoylation Inhibition | HEK293 (TEAD1 Overexpressing) | % Inhibition (at 10 µM) | 97.3% | |
| TEAD Auto-palmitoylation Inhibition | HEK293 (TEAD3 Overexpressing) | % Inhibition (at 10 µM) | 75.9% |
In Vivo Activity
| Animal Model | Dosing | Outcome | Reference |
| NCI-H226 Tumor Xenograft | 5 mg/kg p.o. q.d. x 32 days | Controlled tumor growth | |
| NCI-H226 Tumor Xenograft | 100 mg/kg p.o. q.d. x 32 days | Tumor regression | |
| NCI-H226 Tumor Xenograft | 1, 5, 100 mg/kg p.o. (single dose) | Dose- and time-dependent downregulation of Cyr61 |
Signaling Pathway and Mechanism of Action
This compound intervenes in the Hippo signaling pathway, a critical regulator of organ size and cell fate. In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivity of the transcriptional co-activators YAP and TAZ. These proteins translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. This compound's mechanism of action is to disrupt this crucial interaction.
References
MSC-4106: A Potent and Orally Bioavailable Inhibitor of the YAP/TAZ-TEAD Transcriptional Complex
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ and their subsequent interaction with the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and survival. The YAP/TAZ-TEAD interaction, therefore, represents a compelling target for anti-cancer therapy. MSC-4106 is an orally active and potent small molecule inhibitor that disrupts the YAP/TAZ-TEAD interaction by binding to the palmitoylation pocket (P-site) of TEAD. This guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound.
Introduction
The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP and TAZ, preventing their oncogenic activity. However, in many tumor types, the Hippo pathway is silenced, allowing YAP and TAZ to accumulate in the nucleus and bind to TEAD transcription factors (TEAD1-4), leading to the transcription of pro-proliferative and anti-apoptotic genes such as CTGF and CYR61[1][2][3]. The formation of the YAP/TAZ-TEAD transcriptional complex is a critical node in oncogenic signaling, making its disruption an attractive therapeutic strategy[4][5].
This compound has emerged as a potent and orally bioavailable inhibitor of the YAP/TAZ-TEAD interaction. It functions by binding to the lipid-binding pocket (P-site) of TEAD, thereby allosterically inhibiting its interaction with YAP and TAZ. This technical guide summarizes the key preclinical findings for this compound, including its in vitro and in vivo activity, and provides detailed protocols for the core experiments used to characterize its mechanism of action and efficacy.
Mechanism of Action
This compound is a small molecule inhibitor that targets the TEAD family of transcription factors. Specifically, it binds to a conserved lipid-binding pocket on TEAD, known as the P-site. The binding of this compound to the P-site induces a conformational change in TEAD that prevents its interaction with the transcriptional co-activators YAP and TAZ. By disrupting the formation of the YAP/TAZ-TEAD complex, this compound effectively inhibits the transcription of downstream target genes that are critical for tumor cell proliferation and survival. Furthermore, this compound has been shown to inhibit the auto-palmitoylation of TEAD1 and TEAD3, a post-translational modification important for its function.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| TEAD Reporter Assay | SK-HEP-1 | IC50 | 4 nM | |
| Cell Viability | NCI-H226 | IC50 (4 days) | 14 nM | |
| Cell Viability | NCI-H226 | IC50 (7 days) | 3 nM | |
| Cell Viability | SW-620 (YAP/TAZ KO) | IC50 | >30 µM | |
| TEAD Binding Affinity | TEAD1 | Kd | 0.12 µM | |
| TEAD Binding Affinity | TEAD2 | Kd | 4.6 µM | |
| TEAD Binding Affinity | TEAD3 | Kd | 1.4 µM | |
| TEAD Binding Affinity | TEAD4 | Kd | 5.6 µM | |
| TEAD Palmitoylation Inhibition | HEK293 (TEAD1-FLAG) | % Inhibition (10 µM) | 97.3% | |
| TEAD Palmitoylation Inhibition | HEK293 (TEAD3-FLAG) | % Inhibition (10 µM) | 75.9% |
Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
| Dosage | Dosing Schedule | Outcome | Reference |
| 5 mg/kg | p.o., once daily for 32 days | Controlled tumor growth | |
| 100 mg/kg | p.o., once daily for 32 days | Tumor regression | |
| 1, 5, 100 mg/kg | p.o., single dose | Dose- and time-dependent downregulation of Cyr61 |
Table 3: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Reference |
| Mouse | Clearance (Cl) | 0.2 L/h/kg | |
| Oral Half-life (t1/2) | 45 h | ||
| Oral Bioavailability (F) | >90% | ||
| Rat | Clearance (Cl) | 0.7 L/h/kg | |
| Oral Half-life (t1/2) | 40 h | ||
| Oral Bioavailability (F) | 80% | ||
| Dog | Clearance (Cl) | 0.05 L/h/kg | |
| Oral Half-life (t1/2) | 3.6 h | ||
| Oral Bioavailability (F) | 18% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TEAD Luciferase Reporter Assay
This assay is used to measure the ability of a compound to inhibit TEAD-mediated transcription.
Protocol:
-
Cell Seeding: Seed SK-HEP-1 cells, stably or transiently transfected with a TEAD-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization), into 96-well plates at a density of 1 x 10^4 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed NCI-H226 (YAP-dependent) and SW-620 (YAP/TAZ knockout, as a negative control) cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 4 or 7 days).
-
Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the drug concentration.
Immunofluorescence for YAP/TAZ Localization
This method visualizes the subcellular localization of YAP/TAZ to confirm the mechanism of action of this compound.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against YAP or TAZ. Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and analyze the nuclear-to-cytoplasmic ratio of the YAP/TAZ signal.
In Vivo NCI-H226 Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject NCI-H226 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 5 and 100 mg/kg) daily. The vehicle control group receives the formulation vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and downstream analysis, such as qPCR for TEAD target genes like Cyr61.
Conclusion
This compound is a potent and orally bioavailable inhibitor of the YAP/TAZ-TEAD transcriptional complex. It demonstrates significant anti-proliferative activity in YAP-dependent cancer cell lines and robust anti-tumor efficacy in in vivo xenograft models. The data presented in this guide highlight this compound as a valuable tool for studying the biology of the Hippo pathway and as a promising lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided herein should serve as a useful resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.7. Cell viability determination [bio-protocol.org]
- 3. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Profile of MSC-4106: A Potent Inhibitor of the YAP/TAZ-TEAD Transcriptional Complex
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MSC-4106 is a novel, orally active small molecule inhibitor that targets the interaction between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream node of the Hippo signaling pathway, which is frequently dysregulated in various cancers. This compound binds to the palmitoylation pocket (P-site) of TEAD, leading to the disruption of the YAP/TAZ-TEAD transcriptional complex and subsequent inhibition of oncogenic gene expression. This document provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, often leading to the hyperactivity of the transcriptional co-activators YAP and TAZ, is a hallmark of several malignancies. The formation of the YAP/TAZ-TEAD complex in the nucleus drives the transcription of genes that promote cell growth and survival.[1][2] Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy for cancer.
This compound was identified by Merck KGaA as a potent and selective inhibitor of the YAP/TAZ-TEAD interaction.[3] This compound binds to the conserved lipidation pocket (P-site) of TEAD transcription factors, a druggable pocket that is essential for their function.[1][2] The discovery of this compound represents a significant advancement in the development of targeted therapies for cancers driven by the Hippo pathway.
Chemical Structure and Properties
This compound is chemically described as 2-methyl-8-(4-(trifluoromethyl)phenyl)-2,8-dihydropyrazolo[3,4-b]indole-5-carboxylic acid. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2738542-58-8 | |
| Molecular Formula | C18H12F3N3O2 | |
| Molecular Weight | 359.31 g/mol | |
| IUPAC Name | 2-methyl-8-(4-(trifluoromethyl)phenyl)-2,8-dihydropyrazolo[3,4-b]indole-5-carboxylic acid | |
| SMILES | CN1C=C2C3=C(C=CC(=C3)C(=O)O)N(C2=N1)C4=CC=C(C=C4)C(F)(F)F | |
| InChI Key | HUSMWXZHQVTDRU-UHFFFAOYSA-N |
In Vitro Biological Activity
The in vitro efficacy of this compound was evaluated through a series of biochemical and cell-based assays. The compound demonstrated potent binding to TEAD1 and significant inhibition of TEAD-dependent cellular signaling.
| Assay | Parameter | Result | Reference |
| Surface Plasmon Resonance (SPR) | Kd for TEAD1 | 0.12 µM | |
| SK-HEP-1 TEAD Reporter Assay | IC50 | 4 nM | |
| NCI-H226 Cell Viability (4 days) | IC50 | 14 nM | |
| NCI-H226 Cell Viability (7 days) | IC50 | 3 nM | |
| SW-620 (YAP/TAZ knockout) Cell Viability | IC50 | > 30,000 nM |
In Vivo Pharmacokinetics and Efficacy
The pharmacokinetic profile of this compound was assessed in multiple species, demonstrating its potential for oral administration. In vivo efficacy studies in a xenograft model of mesothelioma further validated its anti-tumor activity.
| Species | Parameter | Value | Reference |
| Mouse | Clearance (Cl) | 0.2 L/h/kg | |
| Oral Half-life (t1/2) | 45 h | ||
| Oral Bioavailability (F) | >90% | ||
| Rat | Clearance (Cl) | 0.7 L/h/kg | |
| Oral Half-life (t1/2) | 40 h | ||
| Oral Bioavailability (F) | 80% | ||
| Dog | Clearance (Cl) | 0.05 L/h/kg | |
| Oral Half-life (t1/2) | 3.6 h | ||
| Oral Bioavailability (F) | 18% |
In Vivo Efficacy in NCI-H226 Xenograft Model:
-
Oral administration of this compound led to a dose-dependent down-regulation of the TEAD-regulated target gene, Cyr61, in tumor lysates.
Safety Profile
In vitro safety profiling of this compound revealed a favorable off-target activity profile, with no significant inhibition of hERG channels or a panel of CYP enzymes at therapeutic concentrations.
| Assay | Result | Reference |
| hERG Inhibition | No significant inhibition at 10 µM | |
| CYP Inhibition (1A2, 2B6, 2C8, 2C9, C19, 2D6, 3A4) | IC50 > 20 µM | |
| DNA Intercalation | No significant potential |
Experimental Protocols
Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound to TEAD1.
-
Instrumentation: Biacore T200 (GE Healthcare).
-
Procedure:
-
Recombinant human TEAD1 was immobilized on a CM5 sensor chip.
-
A series of concentrations of this compound in running buffer were injected over the sensor surface.
-
The association and dissociation phases were monitored in real-time.
-
The resulting sensorgrams were fitted to a 1:1 binding model to calculate the Kd.
-
SK-HEP-1 TEAD Luciferase Reporter Gene Assay
-
Objective: To measure the cellular potency of this compound in inhibiting TEAD-mediated transcription.
-
Cell Line: SK-HEP-1 cells stably expressing a TEAD-responsive luciferase reporter construct.
-
Procedure:
-
SK-HEP-1 cells were seeded in 96-well plates.
-
Cells were treated with a serial dilution of this compound for 24 hours.
-
Luciferase activity was measured using a commercial luciferase assay system.
-
IC50 values were calculated from the dose-response curves.
-
Cell Viability Assays
-
Objective: To assess the cytotoxic effect of this compound on YAP-dependent and -independent cancer cell lines.
-
Cell Lines: NCI-H226 (mesothelioma, YAP-dependent), SW-620 (colon cancer, YAP/TAZ-knockout).
-
Procedure:
-
Cells were seeded in 96-well plates.
-
Cells were treated with a serial dilution of this compound for the indicated duration (4 or 7 days).
-
Cell viability was determined using a standard method such as CellTiter-Glo®.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo NCI-H226 Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound.
-
Animal Model: Female immunodeficient mice bearing NCI-H226 tumor xenografts.
-
Procedure:
-
NCI-H226 cells were subcutaneously implanted into the flanks of the mice.
-
Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups.
-
This compound was administered orally at various dose levels.
-
Tumor volume and body weight were monitored throughout the study.
-
At the end of the study, tumors were harvested for pharmacodynamic biomarker analysis (e.g., Cyr61 expression).
-
Visualizations
Hippo Signaling Pathway and this compound Mechanism of Action
Caption: The Hippo signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Discovery and Optimization of this compound
Caption: Workflow for the discovery and optimization of this compound.
Logical Relationship: Inhibition of YAP/TAZ-TEAD Complex
Caption: Logical flow of this compound mediated inhibition of the YAP/TAZ-TEAD complex.
References
An In-depth Technical Guide on the Binding Affinity of MSC-4106 to the TEAD1 Palmitoylation Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of MSC-4106, a potent and orally active inhibitor of the YAP/TAZ-TEAD protein-protein interaction. This compound targets the conserved palmitoylation pocket (P-site) of the TEA Domain (TEAD) family of transcription factors, with a notable selectivity for TEAD1. The dysregulation of the Hippo signaling pathway, leading to the hyperactivity of the YAP/TAZ-TEAD transcriptional complex, is a known driver in various cancers.[1][2][3][4][5] this compound represents a significant tool for studying the downstream effects of Hippo pathway inhibition and a promising lead compound for therapeutic development.
Quantitative Binding and Activity Data
The interaction of this compound with TEAD proteins has been characterized through various biophysical and cellular assays, revealing a strong and selective affinity for TEAD1. The following table summarizes the key quantitative data.
| Target | Parameter | Value | Assay |
| TEAD1 | Kd | 0.12 µM | Surface Plasmon Resonance (SPR) |
| Rt | > 150 min | Surface Plasmon Resonance (SPR) | |
| ΔTm | 13.4 °C | Thermal Shift Assay | |
| Palmitoylation Inhibition | 97.3% (at 10 µM) | HEK-293 Cell-Based Assay | |
| TEAD2 | Kd | 4.6 µM | Surface Plasmon Resonance (SPR) |
| Rt | 3.6 min | Surface Plasmon Resonance (SPR) | |
| ΔTm | -3.7 °C | Thermal Shift Assay | |
| TEAD3 | Kd | 1.4 µM | Surface Plasmon Resonance (SPR) |
| Rt | 10.1 min | Surface Plasmon Resonance (SPR) | |
| ΔTm | 5.1 °C | Thermal Shift Assay | |
| Palmitoylation Inhibition | 75.9% (at 10 µM) | HEK-293 Cell-Based Assay | |
| TEAD4 | Kd | 5.6 µM | Surface Plasmon Resonance (SPR) |
| Rt | 3.9 min | Surface Plasmon Resonance (SPR) | |
| ΔTm | 0.4 °C | Thermal Shift Assay | |
| Cellular Activity | IC50 | 4 nM | SK-HEP-1 TEAD Reporter Assay |
| IC50 | 14 nM (4 days) | NCI-H226 Cell Viability Assay | |
| IC50 | 3 nM (7 days) | NCI-H226 Cell Viability Assay |
Kd: Dissociation Constant, Rt: Residence time, ΔTm: Change in Melting Temperature, IC50: Half-maximal Inhibitory Concentration. Data sourced from references:
As the data indicates, this compound demonstrates a greater than 10-fold selectivity for TEAD1 over TEAD3 and more than 35-fold selectivity over TEAD2 and TEAD4 in SPR binding assays. This selectivity is further corroborated by thermal shift assays, where a significant increase in the melting temperature of TEAD1 was observed upon binding of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These are based on the available information and standard biochemical and cellular methodologies.
1. Surface Plasmon Resonance (SPR) Binding Assays
SPR assays were employed to determine the binding affinity (Kd) and residence time (Rt) of this compound to TEAD paralogs.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (TEAD protein).
-
Instrumentation: A Biacore or similar SPR instrument is typically used.
-
Methodology:
-
Immobilization: Recombinant TEAD proteins (TEAD1, TEAD2, TEAD3, and TEAD4) are immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: A serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+) is injected over the sensor surface.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time, generating sensorgrams.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). The residence time (Rt) is calculated as 1/kd.
-
2. Thermal Shift Assays (TSA)
TSA was used to confirm the engagement of this compound with TEAD proteins by measuring the change in their thermal stability.
-
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to unfolded proteins.
-
Instrumentation: A differential scanning fluorimeter or a real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
Methodology:
-
Reaction Mixture: Recombinant TEAD protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.
-
Compound Addition: this compound is added to the reaction mixture at various concentrations. A DMSO control is included.
-
Thermal Denaturation: The samples are subjected to a temperature gradient, and the fluorescence is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of this compound.
-
3. Luciferase Reporter Gene Assays
This cellular assay was utilized to determine the functional potency of this compound in inhibiting TEAD-dependent transcription.
-
Principle: A reporter cell line (e.g., SK-HEP-1) is engineered to express a luciferase gene under the control of a TEAD-responsive promoter. Inhibition of the YAP/TAZ-TEAD interaction by this compound leads to a decrease in luciferase expression.
-
Methodology:
-
Cell Culture: SK-HEP-1 TEAD reporter cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a defined period.
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability), and the IC50 value is calculated by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Binding Affinity Assessment
Caption: Workflow for determining this compound binding to TEAD.
Mechanism of Action: Hippo Signaling Pathway Inhibition
References
A Technical Guide to MSC-4106: A Potent Inhibitor of TEAD Auto-Palmitoylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. The transcriptional coactivators YAP and TAZ are the primary downstream effectors of this pathway, and their oncogenic activity is mediated through their interaction with the TEAD family of transcription factors (TEAD1-4). A crucial post-translational modification, S-palmitoylation of TEAD at a conserved cysteine residue within a central lipid-binding pocket, is essential for its stability and interaction with YAP/TAZ.[1][2] MSC-4106 is an orally active, potent small-molecule inhibitor that targets this process. By binding to the TEAD lipid pocket, this compound disrupts TEAD auto-palmitoylation, thereby inhibiting the formation of the oncogenic YAP/TAZ-TEAD complex and suppressing the transcription of pro-proliferative target genes.[3][4] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Inhibition of TEAD Auto-Palmitoylation
The transcriptional activity of the TEAD family is fundamentally dependent on a process known as auto-palmitoylation.[5] In this process, a palmitate molecule is covalently attached to a conserved cysteine residue via a thioester linkage. This lipid modification is critical as the palmitate chain occupies a deep, hydrophobic central pocket, which is believed to induce a conformational change that stabilizes the protein and promotes the high-affinity binding of transcriptional coactivators YAP and TAZ.
This compound functions by directly competing for this central lipid pocket (P-site). By occupying this pocket, this compound physically prevents the attachment of palmitate, thereby inhibiting the auto-palmitoylation process. The absence of this critical lipid modification prevents the TEAD transcription factor from adopting its active conformation, leading to a significant reduction in its ability to bind with YAP/TAZ. Consequently, the entire transcriptional program driven by the YAP/TAZ-TEAD complex is suppressed.
Caption: Hippo pathway and this compound mechanism of action.
Quantitative Data Summary
This compound demonstrates potent and selective inhibition of the YAP/TAZ-TEAD pathway across various assays. The following tables summarize the key quantitative metrics of its activity.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Cell Line / Protein | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| TEAD Reporter Assay | SK-HEP-1 | IC₅₀ | 4 nM | |
| Cell Viability | NCI-H226 (YAP-dependent) | IC₅₀ (4 days) | 14 nM | |
| Cell Viability | SW620 (YAP/TAZ KO) | IC₅₀ | > 30,000 nM | |
| Protein Binding | TEAD1 | K_d | 0.12 µM | |
| Palmitoylation Inhibition | TEAD1 (HEK293 cells) | % Inhibition (at 10 µM) | 97.3% |
| Palmitoylation Inhibition | TEAD3 (HEK293 cells) | % Inhibition (at 10 µM) | 75.9% | |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mouse Models
| Parameter | Model / Species | Dosing | Observation | Reference(s) |
|---|---|---|---|---|
| Antitumor Efficacy | NCI-H226 Xenograft | 5 mg/kg & 100 mg/kg p.o. q.d. | Controlled tumor growth (5 mg/kg) and regression (100 mg/kg) | |
| Target Gene Modulation | NCI-H226 Xenograft | 5 mg/kg & 100 mg/kg p.o. (single dose) | Dose- and time-dependent downregulation of Cyr61 expression | |
| Pharmacokinetics | Mouse | |||
| Clearance (Cl) | 0.2 L/h/kg | |||
| Oral Half-life (t₁/₂) | 45 h | |||
| Oral Bioavailability (F) | > 90% | |||
| Volume of Distribution (V_ss) | 2 L/kg |
| Oral Area Under Curve (AUC) | | | 45 µg·h/mL | |
Detailed Experimental Protocols
The inhibition of TEAD auto-palmitoylation by this compound can be quantified using cell-based or cell-free assays.
Cell-Based TEAD Palmitoylation Assay
This assay measures the incorporation of a modified palmitate analog into TEAD within a cellular context.
Objective: To quantify the inhibition of TEAD auto-palmitoylation by this compound in cells.
Methodology:
-
Cell Culture and Transfection: Plate HEK293T cells and transfect them with a plasmid expressing an epitope-tagged TEAD protein (e.g., Myc-TEAD1 or FLAG-TEAD4).
-
Metabolic Labeling and Compound Treatment: 24 hours post-transfection, treat the cells with 100 µM of a metabolic label, alkyne palmitic acid, in conjunction with varying concentrations of this compound or DMSO (vehicle control) for 20-24 hours.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with anti-Myc or anti-FLAG antibodies conjugated to magnetic or agarose beads to immunoprecipitate the tagged TEAD protein.
-
Click Chemistry Reaction: Wash the beads to remove non-specific binders. Resuspend the beads in a reaction buffer containing a biotin-azide or fluorescent-azide probe (e.g., rhodamine-azide), copper(II) sulfate (CuSO₄), and a reducing agent like TCEP. This reaction covalently links the biotin/fluorophore to the alkyne-palmitate incorporated into TEAD.
-
Detection and Analysis:
-
Elute the protein from the beads and resolve by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
To detect palmitoylation, probe the membrane with streptavidin-HRP (for biotin-azide) followed by a chemiluminescent substrate, or measure the fluorescence directly (for fluorescent-azide).
-
To detect total TEAD protein, strip the membrane and re-probe with an anti-Myc, anti-FLAG, or anti-TEAD antibody.
-
Quantify band intensities using densitometry. The level of inhibition is determined by the ratio of the palmitoylation signal to the total TEAD signal, normalized to the DMSO control.
-
Caption: Workflow for the cell-based TEAD palmitoylation assay.
Cell-Free TEAD Palmitoylation Assay
This biochemical assay uses purified components to directly measure the effect of an inhibitor on the auto-palmitoylation reaction.
Objective: To determine if this compound directly inhibits the enzymatic-like auto-palmitoylation activity of TEAD.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, incubate purified recombinant TEAD protein (e.g., TEAD1-YBD) with varying concentrations of this compound or DMSO for 1 hour at room temperature.
-
Initiate Reaction: Add alkyne-palmitoyl-CoA (APCoA) to the mixture to initiate the auto-palmitoylation reaction and incubate for an additional hour.
-
Quench Reaction: Stop the reaction by adding 1% SDS.
-
Click Chemistry and Detection: Perform a click chemistry reaction as described in the cell-based assay (Section 3.1, Step 5) to label the incorporated alkyne-APCoA with an azide probe.
-
Analysis: Analyze the reaction products by SDS-PAGE. Detect palmitoylated TEAD by streptavidin blotting or in-gel fluorescence. Detect total TEAD protein by Coomassie or silver staining. Quantify the inhibition by comparing the signal from this compound-treated samples to the DMSO control.
Logical Framework: From Target Engagement to Cellular Effect
The therapeutic rationale for this compound follows a clear, linear progression from molecular target engagement to the intended anti-proliferative outcome.
Caption: Logical cascade of this compound's anti-tumor activity.
Conclusion
This compound is a well-characterized and highly potent inhibitor of the YAP/TAZ-TEAD transcriptional complex. Its mechanism of action, centered on the inhibition of TEAD auto-palmitoylation, represents a targeted approach to disrupting a key oncogenic driver. The extensive quantitative data demonstrates its low nanomolar potency in cellular models and favorable pharmacokinetic properties for in vivo applications. The detailed protocols provided herein offer a robust framework for researchers to study this compound and other TEAD-pathway inhibitors. As a valuable tool compound, this compound continues to aid in the exploration of Hippo pathway biology and serves as a promising lead for the development of novel cancer therapeutics.
References
- 1. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | YAP | TargetMol [targetmol.com]
- 4. Merck KGaA presents this compound, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
- 5. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]
In Vitro Characterization of MSC-4106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSC-4106 is a potent and orally active small molecule inhibitor targeting the YAP/TAZ-TEAD transcriptional complex, a critical nexus in the Hippo signaling pathway often dysregulated in various cancers. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the underlying biological pathways and mechanisms of action.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, leading to the hyperactivity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) and their interaction with TEAD (TEA domain) transcription factors, is a significant driver in the development and progression of numerous cancers. This compound has emerged as a promising therapeutic agent that disrupts this interaction. This guide delineates the in vitro pharmacological profile of this compound, offering a technical resource for researchers in oncology and drug discovery.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| SK-HEP-1 | TEAD Reporter Gene Assay | IC50 | 4 nM | [1] |
| NCI-H226 | Cell Viability (4 days) | IC50 | 14 nM | [1] |
| NCI-H226 | Cell Viability (7 days) | IC50 | 3 nM | [1] |
| SW-620 (YAP/TAZ knockout) | Cytotoxicity Assay | IC50 | > 30,000 nM | [1] |
| NCI-266 | Cell Viability (24 hours) | IC50 | 14 nM | [2] |
Table 2: Biochemical Activity and Binding Affinity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| TEAD1 | SPR Binding Assay | Kd | 0.12 µM | |
| TEAD2 | SPR Binding Assay | Kd | 4.6 µM | |
| TEAD3 | SPR Binding Assay | Kd | 1.4 µM | |
| TEAD4 | SPR Binding Assay | Kd | 5.6 µM | |
| TEAD1 (in HEK293 cells) | Palmitoylation Inhibition | % Inhibition (at 10 µM) | 97.3% | |
| TEAD3 (in HEK293 cells) | Palmitoylation Inhibition | % Inhibition (at 10 µM) | 75.9% |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 359 g/mol | |
| clogP | 4.9 | |
| clogD | 2.4 | |
| Topological Polar Surface Area (TPSA) | 60 Ų |
Mechanism of Action and Signaling Pathways
This compound primarily functions by inhibiting the formation of the pro-oncogenic YAP/TAZ-TEAD transcriptional complex. It achieves this through direct binding to the conserved lipid-binding pocket (P-site) of TEAD transcription factors, which is essential for their auto-palmitoylation and subsequent interaction with YAP and TAZ.
Furthermore, recent studies suggest an alternative mechanism of action where this compound can act as a "molecular glue," enhancing the interaction between TEAD and the transcriptional repressor VGLL4. This induced proximity of TEAD with a repressive cofactor leads to the downregulation of target gene expression.
Hippo Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical Hippo signaling pathway and the inhibitory action of this compound. When the Hippo pathway is active, YAP and TAZ are phosphorylated and sequestered in the cytoplasm. In a dysregulated state (Hippo "OFF"), YAP/TAZ translocate to the nucleus and bind to TEAD, driving the transcription of genes involved in cell proliferation and survival. This compound intervenes by binding to TEAD, preventing this interaction.
Caption: The Hippo Signaling Pathway and this compound Inhibition.
This compound as a "Molecular Glue"
The diagram below illustrates the alternative mechanism where this compound promotes the interaction between TEAD and the transcriptional repressor VGLL4, leading to a switch from a pro-transcriptional to a repressive complex.
Caption: this compound as a Molecular Glue for TEAD-VGLL4.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound. While specific parameters from the original studies are not fully available, these protocols are based on standard and published methods for similar assays.
TEAD Reporter Gene Assay (SK-HEP-1 Cells)
This assay measures the ability of this compound to inhibit the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Cell Line: SK-HEP-1 human liver cancer cells.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC). Inhibition of the YAP/TAZ-TEAD complex by this compound leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.
-
Protocol:
-
Cell Seeding: Seed SK-HEP-1 cells in a 96-well plate at a density that allows for optimal growth and transfection efficiency.
-
Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After a post-transfection incubation period (e.g., 24 hours), treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (NCI-H226 Cells)
This assay assesses the cytotoxic or cytostatic effects of this compound on YAP-dependent cancer cells.
-
Cell Line: NCI-H226 human mesothelioma cells.
-
Principle: The viability of cells is determined by measuring a parameter indicative of metabolic activity, such as the reduction of a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed NCI-H226 cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Allow cells to adhere overnight, then treat with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 4 or 7 days).
-
Reagent Addition: Add the viability reagent (e.g., MTT or MTS solution) to each well and incubate for a specified time (e.g., 1-4 hours) to allow for the conversion to formazan.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control, and plot the percentage of viability against the logarithm of the this compound concentration to calculate the IC50 value.
-
TEAD Auto-Palmitoylation Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.
-
System: TEAD-overexpressing HEK293 cells or a cell-free system with purified TEAD protein.
-
Principle: A palmitic acid analog containing an alkyne group is introduced to the cells or reaction. If TEAD auto-palmitoylation occurs, the alkyne-palmitate will be incorporated into the TEAD protein. This can then be detected by "clicking" a reporter molecule (e.g., biotin-azide) onto the alkyne group, followed by detection with streptavidin.
-
Protocol:
-
Cell Culture and Treatment: Culture HEK293 cells overexpressing an epitope-tagged TEAD protein (e.g., Myc-TEAD1). Treat the cells with this compound or vehicle, followed by the addition of an alkyne-palmitate probe.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged TEAD protein using an appropriate antibody.
-
Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide molecule to the alkyne-palmitoylated TEAD.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated (palmitoylated) TEAD. The total amount of immunoprecipitated TEAD can be detected with an antibody against the epitope tag.
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition of TEAD palmitoylation by this compound compared to the vehicle control.
-
Surface Plasmon Resonance (SPR) Binding Assay
This assay measures the binding affinity and kinetics of this compound to its target protein, TEAD.
-
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. A TEAD protein is immobilized on the chip, and a solution containing this compound is flowed over the surface. The binding of this compound to TEAD causes a change in the refractive index, which is measured in real-time and reported in resonance units (RU).
-
Protocol:
-
Protein Immobilization: Immobilize purified recombinant TEAD1 protein onto the surface of an SPR sensor chip using a suitable coupling chemistry (e.g., amine coupling).
-
Compound Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject the compound solutions sequentially over the sensor chip surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the binding (association phase) during the injection and the release (dissociation phase) after the injection is complete and the running buffer is flowed over the chip.
-
Regeneration: After each cycle, inject a regeneration solution to remove any remaining bound compound from the TEAD surface.
-
Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Experimental Workflows
The following diagrams outline the general workflows for the key in vitro assays.
TEAD Reporter Gene Assay Workflow
Caption: Workflow for the TEAD Reporter Gene Assay.
Cell Viability Assay Workflow
Caption: Workflow for the Cell Viability Assay.
Conclusion
The in vitro data for this compound demonstrate its high potency and selectivity as an inhibitor of the YAP/TAZ-TEAD transcriptional complex. Through its dual mechanism of action, this compound effectively suppresses the oncogenic signaling driven by the Hippo pathway in relevant cancer cell models. The detailed experimental protocols and workflows provided in this guide offer a valuable resource for researchers seeking to further investigate this compound or develop novel therapeutics targeting this critical cancer dependency.
References
The YAP/TAZ-TEAD Inhibitor MSC-4106: A Technical Guide to its Anti-Cancer Proliferation Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical data and mechanism of action of MSC-4106, a potent and orally active small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex. The dysregulation of the Hippo pathway, leading to the hyperactivity of its downstream effectors, the transcriptional co-activators YAP and TAZ, is a known driver in various cancers. This compound targets the interaction between YAP/TAZ and the TEAD family of transcription factors, representing a promising therapeutic strategy for cancers with a dependency on this signaling axis.
Core Mechanism of Action
This compound functions by binding to the central lipid pocket (P-site) of TEAD transcription factors. This binding allosterically inhibits the interaction between TEAD and its co-activators YAP and TAZ. A key mechanistic feature of this compound is its ability to inhibit the auto-palmitoylation of TEAD1 and TEAD3, a crucial post-translational modification for TEAD stability and function. By disrupting the YAP/TAZ-TEAD complex, this compound prevents the transcription of target genes involved in cell proliferation, survival, and migration.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo pre-clinical studies.
| Cell Line | Assay Type | Endpoint | This compound IC50 | Reference |
| SK-HEP-1 | TEAD Reporter | Luciferase Activity | 4 nM | [1] |
| NCI-H226 | Cell Viability | CellTiter-Glo® | 14 nM | [1] |
| SW620 | Cell Viability | CellTiter-Glo® | >30 µM | [1] |
Table 1: In Vitro Activity of this compound.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| NCI-H226 Xenograft (Mice) | Mesothelioma | 5 mg/kg/day, oral | Controlled tumor growth | [1] |
| NCI-H226 Xenograft (Mice) | Mesothelioma | 100 mg/kg/day, oral | Tumor regression | [1] |
Table 2: In Vivo Efficacy of this compound.
| Experiment | Model | Treatment | Effect on Cyr61 Expression | Reference |
| Biomarker Analysis | NCI-H226 Xenograft | 5 mg/kg, 24h, oral | Down-regulation | |
| Biomarker Analysis | NCI-H226 Xenograft | 100 mg/kg, all time points, oral | Down-regulation |
Table 3: Pharmacodynamic Effect of this compound on the TEAD Target Gene Cyr61.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Hippo signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TEAD Reporter Gene Assay (SK-HEP-1)
Objective: To determine the potency of this compound in inhibiting TEAD-mediated transcription.
Materials:
-
SK-HEP-1 cells stably expressing a TEAD-responsive luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound stock solution in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed SK-HEP-1 reporter cells in 96-well plates at a density of 1 x 104 cells per well in 100 µL of growth medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (NCI-H226)
Objective: To assess the cytotoxic effect of this compound on the YAP-dependent NCI-H226 mesothelioma cell line.
Materials:
-
NCI-H226 cells.
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution in DMSO.
-
96-well clear-bottom tissue culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed NCI-H226 cells in 96-well plates at a density of 2 x 103 cells per well in 100 µL of growth medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be maintained at a constant, low level (e.g., 0.1%).
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value from the dose-response curve.
NCI-H226 Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Female athymic nude mice (6-8 weeks old).
-
NCI-H226 cells.
-
Matrigel®.
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
Sterile surgical instruments.
Procedure:
-
Culture NCI-H226 cells to ~80% confluency, harvest, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally once daily at the specified doses.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
Western Blot for Cyr61 Expression
Objective: To assess the in vivo target engagement of this compound by measuring the expression of the TEAD target gene, Cyr61, in tumor tissues.
Materials:
-
Tumor lysates from the NCI-H226 xenograft study.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Cyr61 and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Homogenize the excised tumor tissues in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyr61 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the experimental workflow for evaluating this compound.
This technical guide provides a comprehensive summary of the anti-proliferative effects of this compound, its mechanism of action, and the experimental methodologies used for its pre-clinical evaluation. This information is intended to support further research and development of TEAD inhibitors as a promising class of anti-cancer therapeutics.
References
Preclinical Profile of MSC-4106: A Potent and Orally Bioavailable TEAD Inhibitor for Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for MSC-4106, a novel, orally active, and potent small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex. Dysregulation of the Hippo signaling pathway, leading to hyperactivity of the transcriptional co-activators YAP and TAZ and their binding partners, the TEAD transcription factors, is a known driver in various cancers. This compound targets the conserved lipidation pocket (P-site) of TEAD, disrupting the YAP/TAZ-TEAD interaction and subsequent pro-oncogenic gene transcription.
Core Efficacy and Potency Data
This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models. The following tables summarize the key quantitative data from these studies.
In Vitro Potency
| Cell Line | Assay Type | IC50 (nM) | Citation |
| SK-HEP-1 (Reporter) | Cell Viability | 4 | [1][2] |
| NCI-H226 | Cell Viability | 14 | [1][2][3] |
| SW620 | Cytotoxicity | >30,000 |
In Vivo Efficacy: NCI-H226 Xenograft Model
| Dosage | Administration | Treatment Duration | Outcome | Citation |
| 5 mg/kg/day | Oral (p.o.) | 32 days | Controlled tumor growth | |
| 100 mg/kg/day | Oral (p.o.) | 32 days | Tumor regression | |
| 100 mg/kg/day | Oral (p.o.) | 7 days | Controlled tumor volume and good tolerability |
Pharmacokinetic Profile
| Species | Parameter | Value | Citation |
| Mouse | Clearance (Cl) | 0.2 L/h/kg | |
| Oral Half-life (t1/2) | 45 h | ||
| Oral AUC | 45 µg•h/mL | ||
| Volume of Distribution (Vss) | 2 L/kg | ||
| Bioavailability (F) | >90% | ||
| Rat | Clearance (Cl) | 0.7 L/h/kg | |
| Oral Half-life (t1/2) | 40 h | ||
| Oral AUC | 10 µg•h/mL | ||
| Volume of Distribution (Vss) | 5 L/kg | ||
| Bioavailability (F) | 80% | ||
| Dog | Clearance (Cl) | 0.05 L/h/kg | |
| Oral Half-life (t1/2) | 3.6 h | ||
| Oral AUC | 33 µg•h/mL | ||
| Volume of Distribution (Vss) | 0.3 L/kg | ||
| Bioavailability (F) | 18% |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the auto-palmitoylation of TEAD1 and TEAD3, which is crucial for the interaction with YAP and TAZ. This disruption prevents the transcription of downstream target genes involved in cell proliferation and survival, such as Cyr61 (cysteine-rich angiogenic inducer 61).
Experimental Protocols
Detailed methodologies for the key preclinical studies are outlined below. These protocols are based on information from publicly available sources citing the primary research.
Cell Viability Assays
The inhibitory effect of this compound on cell viability was assessed using various cancer cell lines.
-
Cell Lines: SK-HEP-1 reporter cells and NCI-H226 cells were utilized.
-
Treatment: Cells were treated with this compound at various concentrations.
-
Incubation: The incubation period was 24 hours for the SK-HEP-1 reporter assay and 4 days for the NCI-H226 viability assay.
-
Readout: Cell viability was likely determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
NCI-H226 Xenograft Mouse Model
The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft model using NCI-H226 cells.
-
Animal Model: 9-week-old H2d Rag2 female mice were used.
-
Tumor Implantation: NCI-H226 cells were implanted subcutaneously.
-
Treatment: Once tumors reached a certain size, mice were treated with this compound at 5 mg/kg or 100 mg/kg, administered daily by oral gavage for up to 32 days.
-
Formulation: this compound was formulated in 20% Kleptose in 50 mM PBS at pH 7.4 for oral administration.
-
Endpoints: Tumor volume and body weight were monitored throughout the study.
Pharmacokinetic Studies
The pharmacokinetic properties of this compound were determined in mice, rats, and dogs.
-
Administration: For oral pharmacokinetic studies, this compound was administered at a dose of 10 mg/kg.
-
Formulation: The compound was formulated in 20% Kleptose in 50 mM PBS at pH 7.4.
-
Sampling: Plasma samples were collected at various time points after administration.
-
Analysis: Drug concentrations in plasma were measured to determine key pharmacokinetic parameters such as clearance, half-life, AUC, volume of distribution, and bioavailability.
Biomarker Analysis
The on-target activity of this compound was confirmed by measuring the expression of the TEAD-regulated target gene, Cyr61.
-
Sample Collection: Tumor lysates were collected from the NCI-H226 xenograft study at various time points (0-72 hours) after administration of this compound at 1, 5, and 100 mg/kg.
-
Analysis: The expression levels of Cyr61 were quantified to assess the dose- and time-dependent downregulation of the target gene. A significant downregulation was observed at 100 mg/kg at all time points and at 5 mg/kg at the 24-hour time point.
References
In-Depth Technical Guide: Selectivity of MSC-4106 for TEAD Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) are the downstream effectors of the Hippo pathway. The interaction between TEAD proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) is crucial for driving the expression of genes that promote cell growth and survival. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.
MSC-4106 is a potent and orally active small molecule inhibitor that targets the palmitate-binding pocket of TEAD transcription factors, thereby disrupting the YAP/TAZ-TEAD interaction. This technical guide provides a comprehensive overview of the selectivity of this compound for the four human TEAD isoforms, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: this compound Selectivity Profile
The selectivity of this compound for the different TEAD isoforms has been quantitatively assessed using biophysical techniques, primarily Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA). The data consistently demonstrates that this compound exhibits a preferential binding to TEAD1.
| Isoform | Binding Affinity (K_d) [μM] | Residence Time (Rt) [min] | Thermal Shift (ΔT_m) [°C] |
| TEAD1 | 0.12 | >150 | 13.4 |
| TEAD2 | 4.6 | 3.6 | -3.7 |
| TEAD3 | 1.4 | 10.1 | 5.1 |
| TEAD4 | 5.6 | 3.9 | 0.4 |
Table 1: Quantitative Selectivity Data for this compound against TEAD Isoforms. Data derived from Surface Plasmon Resonance (SPR) for binding affinity and residence time, and Thermal Shift Assays for thermal stabilization.
Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity of this compound for TEAD isoforms.
Surface Plasmon Resonance (SPR) Binding Assays
SPR assays were utilized to measure the binding affinity (K_d) and residence time (Rt) of this compound to the four TEAD isoforms.
1. Protein Expression and Purification:
-
Human TEAD1 (amino acids 217-434), TEAD2 (amino acids 210-447), TEAD3 (amino acids 208-436), and TEAD4 (amino acids 218-448) constructs containing the YAP-binding domain were expressed in E. coli.
-
The proteins were purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
2. SPR Analysis:
-
Instrumentation: A Biacore T200 instrument was used for all SPR experiments.
-
Immobilization: A CM5 sensor chip was activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The purified TEAD proteins were then immobilized on the chip surface via amine coupling.
-
Binding Assay: this compound, diluted in running buffer (e.g., HBS-EP+ buffer), was injected over the sensor chip surface at various concentrations. The association and dissociation phases were monitored in real-time.
-
Data Analysis: The sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on). The residence time (Rt) was calculated as 1/k_off.
Thermal Shift Assay (TSA)
TSA was employed to assess the thermal stabilization of TEAD isoforms upon binding of this compound, providing an orthogonal measure of target engagement.
1. Assay Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (T_m) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
2. Experimental Procedure:
-
Reaction Mixture: A reaction mixture was prepared containing the purified TEAD protein, SYPRO Orange dye (a fluorescent probe), and either this compound at a fixed concentration or a vehicle control (e.g., DMSO).
-
Instrumentation: A real-time PCR instrument capable of performing a thermal melt curve was used.
-
Thermal Denaturation: The reaction mixture was subjected to a temperature gradient, typically from 25 °C to 95 °C, with a continuous ramp rate.
-
Fluorescence Monitoring: The fluorescence of the SYPRO Orange dye was measured at each temperature increment.
-
Data Analysis: The melting temperature (T_m) was determined by identifying the inflection point of the sigmoidal melting curve, which corresponds to the temperature at which 50% of the protein is unfolded. The thermal shift (ΔT_m) was calculated as the difference between the T_m of the protein with this compound and the T_m of the protein with the vehicle control.
Visualizations
Hippo Signaling Pathway and this compound Mechanism of Action
Caption: The Hippo signaling pathway and the inhibitory action of this compound on TEAD transcription factors.
Experimental Workflow for Determining this compound Selectivity
Caption: General experimental workflow for assessing the selectivity of this compound for TEAD isoforms.
Methodological & Application
Application Notes and Protocols for MSC-4106 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-4106 is a potent and orally active small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex.[1][2] The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[3][4] Dysregulation of this pathway, leading to the activation of the transcriptional coactivators YAP and TAZ, is implicated in the development and progression of various cancers.[5] this compound targets the interaction between YAP/TAZ and the TEAD family of transcription factors, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival, such as Cysteine-rich angiogenic inducer 61 (Cyr61) and Connective Tissue Growth Factor (CTGF).
These application notes provide detailed experimental protocols for the use of this compound in cell culture, focusing on YAP/TAZ-dependent cancer cell lines.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 | Treatment Duration | Reference |
| SK-HEP-1 | Luciferase Reporter | 4 nM | 24 hours | |
| NCI-H226 | Cell Viability | 14 nM | 4 days | |
| NCI-H226 | Cell Viability | 3 nM | 7 days | |
| SW620 (YAP/TAZ KO) | Cell Viability | >30 µM | Not Specified |
Downstream Target Gene Modulation by this compound in NCI-H226 Xenograft Model
| Treatment Group | Time Point | Cyr61 Expression |
| 5 mg/kg | 24 hours | Down-regulated |
| 100 mg/kg | 6, 24, 30, 48, and 72 hours | Down-regulated |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the information from suppliers, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.593 mg of this compound (MW: 359.30 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Cell Culture Protocols
a. NCI-H226 (Human Lung Squamous Cell Carcinoma)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with PBS.
-
Add 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
-
b. SK-HEP-1 (Human Liver Adenocarcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 1 mM sodium pyruvate.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize with complete growth medium, centrifuge, and resuspend.
-
Seed at a 1:2 to 1:4 split ratio.
-
c. SW620 (Human Colorectal Adenocarcinoma)
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 0% CO2 .
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash with PBS.
-
Add Trypsin-EDTA and incubate.
-
Neutralize, centrifuge, and resuspend.
-
Seed at a 1:2 to 1:4 split ratio.
-
Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells of interest (e.g., NCI-H226)
-
96-well plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired duration (e.g., 4 or 7 days).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Luciferase Reporter Gene Assay
Materials:
-
SK-HEP-1 cells stably expressing a TEAD-responsive luciferase reporter construct.
-
96-well white, clear-bottom plates.
-
This compound stock solution.
-
Complete growth medium.
-
Luciferase assay reagent (e.g., Bright-Glo™).
Protocol:
-
Seed the reporter cell line in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of this compound as described in the cell viability assay protocol.
-
Incubate for 24 hours.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control and plot the data to determine the IC50.
Mandatory Visualization
Caption: Hippo Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Cell-Based Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of MSC-4106 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction MSC-4106 is an orally active and potent small-molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex, which is a key downstream effector of the Hippo signaling pathway.[1][2][3] Dysregulation of the Hippo pathway is implicated in the development of various cancers, making it an attractive target for therapeutic intervention.[3][4] this compound functions by binding to the conserved lipidation pocket (P-site) of TEAD transcription factors, thereby disrupting the YAP/TAZ-TEAD interaction and inhibiting TEAD auto-palmitoylation. This prevents the transcription of target genes involved in cell proliferation and survival. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Quantitative Data Summary
Solubility Data
The solubility of this compound varies significantly depending on the solvent and conditions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo applications, specific formulations are required.
| Solvent/System | Concentration/Solubility | Notes | Source |
| In Vitro | |||
| DMSO | ~250 mg/mL (approx. 696 mM) | Ultrasonic assistance is recommended. Use of newly opened, anhydrous DMSO is crucial as the compound is sensitive to moisture. | |
| DMSO | ~225 mg/mL (approx. 626 mM) | Sonication is recommended. | |
| Ham's F-12/10% FCS/1% DMSO | > 100 µM | Good kinetic solubility. | |
| PBS (pH 7.4) | > 200 µM (kinetic, at 2h) | Good kinetic solubility. | |
| PBS (pH 7.4) | 30 µg/mL (thermodynamic) | - | |
| In Vivo & Other | |||
| 20% Kleptose in 50 mM PBS (pH 7.4) | Used for 10 mg/kg oral dosing | Formulation for in vivo studies in mice. | |
| FaSSIF (pH 5.5) | 10 µg/mL (thermodynamic) | Fasted State Simulated Intestinal Fluid. | |
| FeSSIF (pH 6.5) | 26 µg/mL (thermodynamic) | Fed State Simulated Intestinal Fluid. | |
| SGF (pH 1.2) | < 1 µg/mL (thermodynamic) | Simulated Gastric Fluid; poorly soluble. |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | Up to 3 years | Store sealed and away from moisture and direct sunlight. | |
| In DMSO | -80°C | 6 - 12 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. | |
| In DMSO | -20°C | 1 month | Suitable for short-term storage. | |
| In DMSO | 4°C | 2 weeks | For very short-term use. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro experiments.
Materials:
-
This compound powder (MW: 359.30 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Bath sonicator
Safety Precautions:
-
This compound is a potent bioactive compound. Handle with care.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform all weighing and solution preparation steps in a chemical fume hood or a ventilated enclosure.
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.593 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 359.30 g/mol = 0.003593 g = 3.593 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For 3.593 mg, add 1 mL of DMSO. It is recommended to use newly opened DMSO to ensure minimal water content.
-
Dissolution:
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryogenic vials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Long-Term Storage: Store the aliquots at -80°C for long-term stability (up to 6-12 months). For short-term use, aliquots can be stored at -20°C for up to one month.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition
Caption: this compound inhibits the YAP/TAZ-TEAD interaction in the Hippo pathway.
References
Application Notes and Protocols: MSC-4106
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of MSC-4106, a potent and orally active inhibitor of the YAP/TAZ-TEAD transcriptional complex. The provided information is intended to guide researchers in accurately preparing and using this compound for in vitro and in vivo studies.
Physicochemical and Solubility Data
This compound is a small molecule with a molecular weight of 359.30 g/mol and a formula of C18H12F3N3O2.[1][2] It is characterized by its lipophilic nature, which influences its solubility in various solvents.[3]
Solubility Data Summary
For ease of reference, the solubility of this compound in dimethyl sulfoxide (DMSO) and various aqueous buffers is summarized in the table below. It is recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.[2] For aqueous solutions, sonication may be necessary to achieve complete dissolution.[1]
| Solvent | Type | Concentration | Molarity (approx.) | Notes |
| DMSO | Organic Solvent | 225 mg/mL | 626.2 mM | Sonication is recommended. |
| DMSO | Organic Solvent | 250 mg/mL | 695.8 mM | Ultrasonic treatment may be needed. |
| PBS (pH 7.4) | Aqueous Buffer | 30 µg/mL | 83.5 µM | Thermodynamic solubility. |
| PBS (pH 7.4) | Aqueous Buffer | > 200 µM | > 200 µM | Kinetic solubility (at 2 hours). |
| FaSSIF (pH 5.5) | Biorelevant Media | 10 µg/mL | 27.8 µM | Thermodynamic solubility. |
| FeSSIF (pH 6.5) | Biorelevant Media | 26 µg/mL | 72.4 µM | Thermodynamic solubility. |
| Ham's F-12/10% FCS/1% DMSO | Cell Culture Media | > 100 µM | > 100 µM | Kinetic solubility. |
Experimental Protocols
Preparation of High-Concentration Stock Solutions in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture absorption.
-
Weigh the desired amount of this compound and transfer it to a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 225 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the DMSO stock solution at -80°C for long-term storage (up to 1 year).
-
For short-term use (up to 2 weeks), the stock solution can be stored at 4°C.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
This compound DMSO stock solution
-
Appropriate cell culture medium or PBS
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a vial of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired experimental buffer (e.g., cell culture medium) to achieve the final working concentrations.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should be included in all experiments.
Preparation of Formulation for In Vivo Studies
This protocol provides a general method for preparing an oral gavage formulation of this compound for animal studies.
Materials:
-
This compound DMSO stock solution
-
PEG300
-
Tween-80
-
Saline or PBS
Procedure:
-
Start with the concentrated this compound stock solution in DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained. A common ratio is 10% DMSO and 40% PEG300.
-
Add Tween-80 (e.g., 5% of the total volume) and mix well.
-
Finally, add saline or PBS to reach the final desired volume (e.g., 45% of the total volume) and mix until the formulation is homogeneous.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10% for normal mice.
Mechanism of Action: Inhibition of the YAP/TAZ-TEAD Pathway
This compound is an inhibitor of the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) and the TEAD (TEA domain) family of transcription factors. In many cancers, the Hippo signaling pathway is inactivated, leading to the nuclear translocation of YAP and TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation and survival. This compound binds to the palmitoylation pocket of TEAD, disrupting the YAP/TAZ-TEAD interaction and thereby inhibiting downstream gene transcription and tumor growth.
References
Application Notes and Protocols: MSC-4106 for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of MSC-4106 in xenograft studies. This compound is a potent and orally active small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex, a key component of the Hippo signaling pathway.[1][2][3][4] Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers.[5] this compound disrupts the interaction between YAP/TAZ and TEAD transcription factors by binding to the palmitoylation pocket of TEAD, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy and dosage of this compound in a human mesothelioma NCI-H226 xenograft mouse model.
| Parameter | Details | Reference |
| Animal Model | 9-week-old H2d Rag2 female mice | |
| Tumor Model | NCI-H226 human mesothelioma cell line xenograft | |
| Dosage | 5 mg/kg and 100 mg/kg | |
| Administration Route | Oral gavage (p.o.) | |
| Frequency | Once daily | |
| Duration | 7 days and 32 days | |
| Formulation | 20% Kleptose in 50 mM PBS (pH 7.4) | |
| Efficacy | - At 5 mg/kg, tumor growth was controlled. - At 100 mg/kg, tumor regression was observed after 32 days of treatment. - A 100 mg/kg daily dose for 7 days showed an anti-tumor effect with controlled tumor volume and good tolerability. | |
| Pharmacodynamic Marker | Downregulation of the TEAD-regulated target gene Cyr61 in tumor lysates was observed in a dose- and time-dependent manner. |
Signaling Pathway
The Hippo signaling pathway plays a crucial role in regulating organ size and tumorigenesis. When the pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm. In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP and TAZ. In the nucleus, YAP and TAZ associate with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound targets the TEAD protein, preventing its association with YAP/TAZ and thereby inhibiting its transcriptional activity.
Figure 1: Simplified Hippo Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
NCI-H226 Xenograft Model Protocol
This protocol outlines the procedure for establishing and utilizing an NCI-H226 xenograft model to evaluate the in vivo efficacy of this compound.
1. Cell Culture:
-
Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Use 9-week-old female H2d Rag2 mice.
-
Allow mice to acclimatize for at least one week before the experiment.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers. The formula for tumor volume is (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
-
Prepare the this compound formulation by dissolving it in 20% Kleptose in 50 mM PBS (pH 7.4).
-
Administer this compound orally (p.o.) via gavage once daily at the desired doses (e.g., 5 mg/kg and 100 mg/kg).
-
The vehicle control group should receive the same volume of the vehicle (20% Kleptose in 50 mM PBS).
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
The study can be concluded after a predetermined period (e.g., 32 days) or when tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
5. Pharmacodynamic Analysis:
-
To assess the target engagement of this compound, tumor lysates can be analyzed for the expression of downstream target genes such as Cyr61.
-
Collect tumor samples at various time points after the final dose.
-
Perform quantitative real-time PCR (qRT-PCR) or Western blotting to measure the mRNA or protein levels of Cyr61.
Figure 2: Experimental workflow for an this compound xenograft study.
Disclaimer
These application notes are for research use only and are not intended for diagnostic or therapeutic purposes. The provided protocols are based on published literature and should be adapted and optimized by the end-user for their specific experimental conditions. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. It is crucial to adhere to all applicable institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Merck KGaA presents this compound, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
- 3. This compound|2738542-58-8|COA [dcchemicals.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MSC-4106 Treatment in NCI-H226 Mesothelioma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited effective treatment options. A promising therapeutic target in mesothelioma is the Hippo signaling pathway, which is frequently dysregulated in this disease. The downstream effectors of the Hippo pathway, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), are transcriptional coactivators that, when activated, translocate to the nucleus and bind to TEAD (TEA domain) transcription factors to drive the expression of genes involved in cell proliferation and survival. In many mesothelioma cell lines, including NCI-H226, the Hippo pathway is inactivated, leading to constitutive YAP/TAZ-TEAD activity and tumor growth.
MSC-4106 is a potent and orally active small molecule inhibitor that targets the interaction between YAP/TAZ and TEAD.[1][2] It binds to the palmitoylation pocket of TEAD, thereby disrupting the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.[1][3] These application notes provide a summary of the effects of this compound on the NCI-H226 human mesothelioma cell line and detailed protocols for key experiments to assess its activity.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in NCI-H226 cells and its target engagement.
Table 1: In Vitro Efficacy of this compound in NCI-H226 Cells
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (4 days) | 14 nM | NCI-H226 | Cytotoxicity Assay | [1] |
| IC50 (7 days) | 3 nM | NCI-H226 | Cytotoxicity Assay |
Table 2: Target Engagement and Specificity of this compound
| Parameter | Value | Target | Assay | Reference |
| Binding Affinity (Kd) | 0.12 µM | TEAD1 | Surface Plasmon Resonance (SPR) | |
| IC50 | 4 nM | SK-HEP-1 TEAD Reporter | Luciferase Reporter Gene Assay | |
| IC50 (YAP/TAZ-knockout cells) | > 30,000 nM | SW-620 | Cytotoxicity Assay |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Caption: this compound inhibits the YAP/TAZ-TEAD signaling pathway.
Experimental Workflow
Caption: Workflow for evaluating this compound in NCI-H226 cells.
Experimental Protocols
NCI-H226 Cell Culture
Materials:
-
NCI-H226 cell line (ATCC® CRL-5826™)
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Cell Viability Assay (MTT Assay)
Materials:
-
NCI-H226 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed NCI-H226 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Aspirate the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate for the desired time periods (e.g., 4 or 7 days).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
NCI-H226 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed NCI-H226 cells in 6-well plates at a density of 2 x 10⁵ cells per well. Incubate overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Western Blot for Cyr61 Expression
Materials:
-
NCI-H226 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Cyr61, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
Seed and treat NCI-H226 cells with this compound for 24-48 hours.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-Cyr61 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with the primary anti-β-actin antibody as a loading control.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the Cyr61 expression to the β-actin loading control.
Conclusion
This compound demonstrates potent and selective inhibition of the YAP/TAZ-TEAD signaling pathway in NCI-H226 mesothelioma cells, leading to a significant reduction in cell viability. The provided protocols offer a framework for researchers to further investigate the mechanism of action of this compound and similar compounds in mesothelioma and other cancers driven by YAP/TAZ-TEAD hyperactivity. These methods can be adapted for high-throughput screening and detailed mechanistic studies to advance the development of novel cancer therapeutics.
References
Application Notes and Protocols: Utilizing MSC-4106 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-4106 is a potent and orally active small molecule inhibitor of the Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ)-TEA domain (TEAD) transcription factor interaction.[1][2][3][4][5] By binding to the palmitoylation pocket (P-site) of TEAD, this compound effectively disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, which is a key driver of cell proliferation and survival in various cancers. The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation often leads to the nuclear accumulation and activation of YAP/TAZ. Consequently, the inhibition of the YAP/TAZ-TEAD interaction presents a promising therapeutic strategy for cancers associated with a hyperactive Hippo pathway.
This document provides detailed application notes and protocols for the use of this compound in a luciferase reporter assay to quantify its inhibitory effect on the YAP/TAZ-TEAD signaling pathway.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| SK-HEP-1 | TEAD Luciferase Reporter | IC50 | 4 nM | |
| NCI-H226 | Cell Viability (4 days) | IC50 | 14 nM | |
| NCI-H226 | Cell Viability (7 days) | IC50 | 3 nM | |
| SW-620 (YAP/TAZ knockout) | Cell Viability | IC50 | > 30,000 nM |
Inhibition of TEAD Auto-Palmitoylation by this compound in HEK293 Cells
| TEAD Isoform | Inhibition (%) |
| TEAD1 | 97.3% |
| TEAD3 | 75.9% |
Signaling Pathway and Experimental Workflow
Hippo Signaling Pathway and this compound Mechanism of Action
Caption: Hippo pathway and this compound inhibition.
Luciferase Reporter Assay Workflow
Caption: Luciferase reporter assay workflow.
Experimental Protocols
Principle of the Assay
This protocol describes a dual-luciferase reporter assay to determine the potency of this compound in inhibiting the transcriptional activity of the TEAD family of transcription factors. A firefly luciferase reporter gene is placed under the control of a synthetic promoter containing multiple TEAD-binding elements (e.g., 8xGTIIC). When the Hippo pathway is inactive, nuclear YAP/TAZ binds to TEAD, driving the expression of firefly luciferase. This compound disrupts the YAP/TAZ-TEAD interaction, leading to a dose-dependent decrease in luciferase activity. A constitutively expressed Renilla luciferase is co-transfected to normalize for variations in cell number and transfection efficiency.
Materials and Reagents
-
Cell Line: SK-HEP-1 or NCI-H226 cells
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) for SK-HEP-1 or RPMI-1640 for NCI-H226, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
TEAD-responsive firefly luciferase reporter plasmid (e.g., pGL4.44[luc2P/8xGTIIC/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
-
Transfection Reagent: Lipofectamine® 3000 or similar
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Assay Plate: White, opaque 96-well cell culture plates
-
Lysis Buffer: Passive Lysis Buffer (e.g., from a dual-luciferase reporter assay kit)
-
Luciferase Substrates: Luciferin (for firefly luciferase) and coelenterazine (for Renilla luciferase) (e.g., from a dual-luciferase reporter assay kit)
-
Luminometer: Plate-reading luminometer with dual injectors.
Detailed Methodology
1. Cell Seeding:
-
The day before transfection, seed SK-HEP-1 or NCI-H226 cells into a white, opaque 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
2. Transfection:
-
On the day of transfection, prepare the plasmid DNA mixture. For each well, dilute 100 ng of the TEAD-responsive firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in serum-free medium.
-
Prepare the transfection reagent mixture according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the transfection complex dropwise to each well.
-
Incubate the plate at 37°C for 24 hours.
3. This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is from 1 pM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate at 37°C for an additional 24-48 hours.
4. Cell Lysis and Luminescence Measurement:
-
Remove the medium from the wells and wash once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of Passive Lysis Buffer to each well and incubate at room temperature for 15 minutes with gentle shaking.
-
Program the luminometer to inject the firefly luciferase substrate followed by the Renilla luciferase substrate and measure the luminescence.
-
Inject 100 µL of firefly luciferase substrate and measure the luminescence for 10 seconds.
-
Inject 100 µL of the stop and glo reagent (containing the Renilla luciferase substrate) and measure the luminescence for 10 seconds.
-
Data Analysis
-
Normalization: For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity. This normalized ratio corrects for variability in transfection efficiency and cell number.
-
Inhibition Calculation: Express the normalized luciferase activity for each this compound concentration as a percentage of the vehicle control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the TEAD-driven luciferase activity.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. Merck KGaA presents this compound, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
- 4. This compound | YAP | TargetMol [targetmol.com]
- 5. This compound|CAS 2738542-58-8|DC Chemicals [dcchemicals.com]
Application Note: Thermal Shift Assay for Characterizing MSC-4106 Binding to TEAD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor assay, is a rapid and cost-effective method to assess the thermal stability of a protein.[1][2] This technique is widely used in drug discovery to screen for ligand binding, as the binding of a small molecule can induce a stabilizing or destabilizing effect on the protein's structure, resulting in a measurable change in its melting temperature (Tm).[3][4] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye, such as SYPRO Orange, which preferentially binds to the exposed hydrophobic regions of the denatured protein, leading to an increase in fluorescence.[5]
MSC-4106 is a potent and orally active inhibitor of the YAP/TAZ-TEAD transcriptional complex, which is a key component of the Hippo signaling pathway often dysregulated in cancer. This compound has been shown to bind directly to the palmitoylation pocket (P-site) of TEAD1, inhibiting its interaction with the transcriptional co-activators YAP and TAZ. Surface Plasmon Resonance (SPR) assays have determined a strong binding affinity of this compound to TEAD1 with a dissociation constant (Kd) of 0.12 µM. Furthermore, thermal shift assays have demonstrated that this compound binding leads to a significant thermal stabilization of TEAD1, with a melting temperature shift (ΔTm) of +13.4 °C.
This application note provides a detailed protocol for performing a thermal shift assay to characterize the binding of this compound to the human TEAD1 protein.
Principle of the Thermal Shift Assay
The principle of the thermal shift assay is based on the change in a protein's thermal stability upon ligand binding. As the temperature increases, the protein begins to unfold, exposing its hydrophobic core. A fluorescent dye in the solution then binds to these exposed hydrophobic regions, causing a significant increase in its fluorescence signal. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in a higher Tm.
Experimental Protocols
Materials and Reagents
-
Protein: Purified human TEAD1 protein (YAP-binding domain, amino acids 217-447, or full-length). A stock solution of at least 1 mg/mL is recommended. For purification, a common buffer is 20 mM Tris pH 8.0, 150 mM NaCl, and 1 mM DTT or TCEP.
-
Ligand: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Fluorescent Dye: SYPRO Orange Protein Gel Stain (5000x stock in DMSO).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
-
DMSO: Anhydrous.
-
Plates: 96-well, thin-walled PCR plates.
-
Seals: Optical adhesive film.
-
Instrumentation: Real-time PCR instrument with melt curve capability.
Experimental Workflow
The following diagram illustrates the overall workflow for the thermal shift assay.
Detailed Protocol
-
Protein and Dye Preparation:
-
Prepare a 2X protein/dye master mix. For a 96-well plate, you will need approximately 2.5 mL.
-
Dilute the TEAD1 protein stock in the assay buffer to a final concentration of 4 µM (this will be 2 µM in the final reaction).
-
Dilute the 5000x SYPRO Orange stock 1:1000 in the protein solution to get a final dye concentration of 5x (this will be 2.5x in the final reaction). Mix gently by inverting.
-
-
Ligand Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest dose would be 1 mM, followed by 1:3 serial dilutions.
-
Prepare a DMSO-only control.
-
-
Assay Plate Setup:
-
Add 24.5 µL of the protein/dye master mix to each well of a 96-well PCR plate.
-
Add 0.5 µL of the serially diluted this compound or DMSO control to the respective wells. This results in a final reaction volume of 25 µL and a final DMSO concentration of 2%.
-
Include a "no protein" control containing only the assay buffer and dye to determine the background fluorescence.
-
It is recommended to perform each condition in triplicate.
-
-
Running the Assay:
-
Seal the plate firmly with an optical adhesive film.
-
Centrifuge the plate at 1000 x g for 1 minute to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis. A typical program involves:
-
Initial hold at 25 °C for 2 minutes.
-
A temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Fluorescence readings are taken at every 0.5 °C increment.
-
-
-
Data Analysis:
-
The raw fluorescence data is plotted against temperature, which will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the inflection point of this curve, which can be determined by calculating the first derivative of the curve (-dF/dT). The peak of the derivative plot corresponds to the Tm.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each this compound concentration.
-
Plot the ΔTm values against the logarithm of the this compound concentration to generate a dose-response curve.
-
Data Presentation
The quantitative data from the thermal shift assay should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Tm (°C) - Replicate 1 | Tm (°C) - Replicate 2 | Tm (°C) - Replicate 3 | Average Tm (°C) | Std. Dev. | ΔTm (°C) |
| 0 (DMSO Control) | 45.2 | 45.1 | 45.3 | 45.2 | 0.1 | 0.0 |
| 0.1 | 48.5 | 48.7 | 48.6 | 48.6 | 0.1 | 3.4 |
| 0.3 | 52.1 | 52.3 | 52.2 | 52.2 | 0.1 | 7.0 |
| 1.0 | 55.8 | 55.9 | 55.7 | 55.8 | 0.1 | 10.6 |
| 3.0 | 57.9 | 58.1 | 58.0 | 58.0 | 0.1 | 12.8 |
| 10.0 | 58.5 | 58.6 | 58.7 | 58.6 | 0.1 | 13.4 |
| 30.0 | 58.6 | 58.7 | 58.8 | 58.7 | 0.1 | 13.5 |
Troubleshooting
-
High Background Fluorescence: This may be due to protein aggregation or the presence of detergents. Ensure the protein is well-purified and soluble in the assay buffer.
-
No Sigmoidal Curve: The protein may already be unfolded or may not be unfolding within the tested temperature range. Check protein integrity and adjust the temperature ramp if necessary.
-
Poor Reproducibility: Ensure accurate pipetting and proper sealing of the plate to prevent evaporation.
Conclusion
This application note provides a comprehensive protocol for conducting a thermal shift assay to characterize the binding of this compound to TEAD1. This method serves as a powerful tool for confirming ligand engagement and can be adapted for screening other potential TEAD inhibitors. The expected outcome is a dose-dependent increase in the thermal stability of TEAD1 upon binding of this compound, consistent with previous findings.
References
- 1. Merck KGaA presents this compound, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting MSC-4106 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the aqueous solubility of MSC-4106.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction.[1] It functions by binding to the palmitoylation pocket of TEAD transcription factors, which prevents the auto-palmitoylation of TEAD1 and TEAD3.[1] This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of target genes involved in cell proliferation and survival, making it a compound of interest in cancer research.[1][2] this compound has demonstrated anti-tumor effects in preclinical models.[1]
Q2: I'm observing precipitation of this compound in my aqueous-based cell culture medium. What is the likely cause?
A2: this compound has low intrinsic aqueous solubility. This is a common characteristic of many small molecule inhibitors developed for cell-based assays. The precipitation is likely due to the compound's hydrophobic nature, which causes it to aggregate in aqueous solutions when its concentration exceeds its solubility limit. For in vivo studies, this compound has been formulated using 20% Kleptose (a cyclodextrin) in 50 mM PBS at pH 7.4 to improve its solubility and bioavailability.
Q3: What is the recommended starting point for dissolving this compound for in vitro experiments?
A3: The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds due to its strong solubilizing properties. A stock solution of this compound in DMSO can be prepared at a concentration of up to 225 mg/mL. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.
Troubleshooting Guide for this compound Insolubility
Issue: Precipitate formation upon dilution of DMSO stock into aqueous buffer or media.
This is a common issue when the concentration of this compound in the final aqueous solution exceeds its kinetic or thermodynamic solubility.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Tier 1: Co-solvents & Sonication
-
Rationale: The addition of a co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution. Sonication can aid in the dispersion and dissolution of small particles.
-
Protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare an intermediate dilution of the this compound stock in a mixture of your aqueous buffer and a co-solvent such as ethanol or PEG-400.
-
Vortex the intermediate dilution thoroughly.
-
Add the intermediate dilution to your final aqueous experimental medium to achieve the desired final concentration of this compound.
-
If cloudiness or precipitate is still observed, sonicate the final solution in a water bath for 5-10 minutes.
-
Tier 2: pH Adjustment
-
Rationale: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. This compound has a carboxylic acid group, suggesting its solubility may increase at a higher pH.
-
Protocol:
-
Prepare a series of buffers with pH values around the estimated pKa.
-
Test the solubility of this compound in each buffer by adding a small amount of the DMSO stock solution.
-
Observe for precipitation. Note that the optimal pH for solubility may not be compatible with your experimental system.
Tier 3: Solubilizing Excipients
-
Rationale: Excipients such as cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. For in vivo studies, this compound was successfully formulated in 20% Kleptose (a brand of beta-cyclodextrin).
-
Protocol: See "Detailed Experimental Protocols" section below.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Solution | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 225 mg/mL (626.2 mM) | Sonication is recommended to aid dissolution. |
| Phosphate Buffered Saline (PBS), pH 7.4 | 30 µg/mL | Thermodynamic solubility. |
| Ham's F-12/10% FCS/1% DMSO | > 100 µM | Kinetic solubility. |
| Ethanol | Data not publicly available | Generally used as a co-solvent. |
| Methanol | Data not publicly available | Generally used as a co-solvent. |
| Dimethylformamide (DMF) | Data not publicly available | A less common alternative to DMSO. |
| Acetonitrile | Data not publicly available | Less commonly used for initial stock solutions. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of this compound).
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound for in vitro assays using a solubilizing excipient.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 20% w/v).
-
Add the desired amount of this compound powder directly to the HP-β-CD solution.
-
Agitate the mixture vigorously. This may require extended vortexing, sonication, or overnight stirring at room temperature to achieve complete dissolution.
-
Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
-
This solution can now be used as your stock for further dilutions into the final assay medium.
Mandatory Visualizations
Hippo Signaling Pathway and the Role of this compound
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation is implicated in cancer development. This compound targets the final step of this pathway.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
References
- 1. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MSC-4106 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of MSC-4106 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex.[1][2] Its primary mechanism of action is the inhibition of TEAD1 or TEAD3 auto-palmitoylation, which is crucial for their interaction with the transcriptional co-activators YAP and TAZ.[1][2] By binding to the palmitate-binding pocket (P-site) of TEAD, this compound disrupts the formation of the YAP/TAZ-TEAD complex, thereby preventing the transcription of target genes involved in cell proliferation and survival.[3] Dysregulation of the Hippo pathway, leading to the hyperactivity of this complex, is associated with cancer.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, a good starting point for most cancer cell lines is in the low nanomolar range. For instance, the IC50 for NCI-H226 mesothelioma cells is reported to be between 3 nM and 14 nM depending on the duration of the assay. For the SK-HEP-1 TEAD reporter cell line, the IC50 is approximately 4 nM. It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 10 µM) to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.
Q4: In which cell lines has this compound shown activity?
This compound has demonstrated significant activity in YAP-dependent cancer cell lines. Notably, it has shown potent cytotoxic effects in NCI-H226 mesothelioma cells and inhibitory effects in the SK-HEP-1 TEAD reporter cell line. Conversely, it has been shown to be significantly less cytotoxic in SW-620 cancer cells where YAP/TAZ has been knocked out, indicating its specificity for the YAP/TAZ-TEAD pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound | - Suboptimal concentration: The concentration used may be too low for the specific cell line or assay. - Cell line insensitivity: The cell line may not be dependent on the YAP/TAZ-TEAD pathway for survival. - Incorrect compound handling: Improper storage or handling may have led to compound degradation. - Assay duration: The incubation time may be too short to observe a significant effect. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 30 µM). - Verify the YAP/TAZ dependency of your cell line using positive and negative controls (e.g., YAP/TAZ knockout cells). - Ensure proper storage of this compound stock solutions at -20°C or -80°C in aliquots. - Increase the incubation time. Some studies have shown effects after 4 to 7 days of treatment. |
| High cytotoxicity in control cells | - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. - Off-target effects: At high concentrations, this compound may have off-target effects. | - Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a solvent-only control. - Lower the concentration of this compound and perform a careful dose-response analysis. - Test the compound in a YAP/TAZ-independent cell line (e.g., SW-620 YAP/TAZ KO) to assess off-target cytotoxicity. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the response to the inhibitor. - Inconsistent compound dilution: Errors in preparing working solutions can lead to variability. | - Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Quantitative Data Summary
| Cell Line | Assay Type | Parameter | Value | Reference |
| NCI-H226 | Cell Viability (4 days) | IC50 | 14 nM | |
| NCI-H226 | Cell Viability (7 days) | IC50 | 3 nM | |
| SK-HEP-1 | Luciferase Reporter | IC50 | 4 nM | |
| SW-620 (YAP/TAZ KO) | Cell Viability | IC50 | > 30,000 nM |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include appropriate controls (e.g., vehicle-only).
-
Incubation: Incubate the plate for the desired period (e.g., 4 or 7 days).
-
Assay: Follow the manufacturer's instructions for the CellTiter-Glo® assay to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
TEAD Reporter Assay (Luciferase-based)
-
Cell Transfection: Co-transfect cells (e.g., SK-HEP-1) with a TEAD-responsive luciferase reporter construct and a control Renilla luciferase construct.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate for a sufficient period to allow for changes in reporter gene expression (e.g., 24-48 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the TEAD-responsive firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to determine the IC50.
Visualizations
References
Potential off-target effects of MSC-4106
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MSC-4106, a potent and orally active inhibitor of the YAP/TAZ-TEAD transcriptional complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and potent small molecule inhibitor of the YAP/TAZ-TEAD transcription factor complex.[1] Its mechanism involves binding to the central lipid pocket (P-site) of TEAD transcription factors, which is essential for their auto-palmitoylation.[2] By occupying this pocket, this compound allosterically disrupts the interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[2]
Q2: How selective is this compound for different TEAD paralogs?
A2: this compound exhibits selectivity for TEAD1 over other TEAD paralogs. Surface plasmon resonance (SPR) binding assays have shown strong binding affinity towards TEAD1, with a dissociation constant (Kd) of 0.12 µM.[2] Its binding to TEAD3 is more than 10-fold weaker (Kd = 1.4 µM), and it is over 35-fold more selective for TEAD1 compared to TEAD2 and TEAD4 (Kd = 4.6 µM and 5.6 µM, respectively).[2] Thermal shift assays are consistent with these findings, showing a significant thermal stabilization of TEAD1 upon this compound binding.
Q3: Has a broad off-target screening for this compound been published?
A3: While the primary selectivity across TEAD paralogs has been characterized, a comprehensive public release of broad kinase and receptor binding screens (often referred to as a kinome scan or safety screen) for this compound has not been identified in the reviewed literature. The supplementary information of the primary publication on this compound mentions a "Kinase inhibition report (CSV)" and a "Receptor binding report (XLSX)", however, the content of these files is not publicly accessible. Therefore, a detailed profile of its interactions with other kinases, receptors, and enzymes is not available in the public domain.
Q4: What are the known on-target effects of inhibiting the YAP/TAZ-TEAD pathway that could be perceived as adverse effects?
A4: The Hippo-YAP/TAZ pathway is crucial for normal tissue homeostasis, regeneration, and organ size control. Systemic inhibition of this pathway may lead to on-target toxicities in healthy tissues. Preclinical studies with genetic models have suggested that YAP and TAZ are important for the proper function of several organs. For example, loss-of-function experiments in mice have indicated that YAP is necessary for maintaining kidney podocytes, and its deletion can lead to progressive renal failure. Therefore, researchers should be aware of potential on-target liabilities related to the essential physiological roles of the Hippo pathway when conducting in vivo studies.
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity or lack of efficacy in a new cell line.
-
Possible Cause 1: YAP/TAZ-dependency of the cell line. The anti-proliferative effect of this compound is primarily observed in cancer cell lines that are dependent on the YAP/TAZ-TEAD transcriptional program. This compound has been shown to be highly potent in YAP-dependent NCI-H226 mesothelioma cells, but largely non-cytotoxic in SW620 cancer cells where YAP and TAZ have been knocked out (IC50 > 30,000 nM).
-
Troubleshooting Steps:
-
Assess YAP/TAZ Status: Before initiating experiments, characterize the YAP/TAZ status of your cell line. This can be done by checking for mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2), or by assessing the baseline nuclear localization of YAP/TAZ via immunofluorescence.
-
Run a Control Experiment: As a negative control, test this compound in a known YAP/TAZ-independent cell line (e.g., SW620 YAP/TAZ KO) alongside your experimental cell line to confirm the compound's on-target selectivity.
-
Titrate the Compound: Perform a dose-response curve over a wide range of concentrations to determine the IC50 in your specific cell line.
-
Issue 2: Discrepancies between in vitro and in vivo results.
-
Possible Cause 1: Pharmacokinetic properties. this compound is orally active, but its exposure and metabolism in vivo can differ from in vitro conditions. Factors such as formulation, dosing schedule, and animal strain can influence the compound's efficacy.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a PK/PD study to correlate the concentration of this compound in plasma and tumor tissue with the modulation of a downstream biomarker, such as the expression of the TEAD target gene Cyr61.
-
Optimize Dosing Regimen: Based on PK/PD data, adjust the dose and frequency of administration to maintain a therapeutic concentration of the compound in the tumor tissue.
-
Monitor for Tolerability: Observe the animals for any signs of toxicity, such as body weight loss, which could indicate on-target or off-target adverse effects.
-
Issue 3: Observing a cellular phenotype that is not consistent with YAP/TAZ-TEAD inhibition.
-
Possible Cause 1: Potential off-target effects. Although this compound has a relatively clean profile based on available data, the possibility of off-target interactions cannot be entirely ruled out without access to comprehensive screening data. An unexpected phenotype could be due to the inhibition of an unrelated kinase or receptor.
-
Troubleshooting Steps:
-
Consult Off-Target Prediction Tools: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.
-
Perform a Rescue Experiment: If a specific off-target is suspected, try to rescue the phenotype by activating the putative off-target pathway.
-
Utilize a Structurally Unrelated TEAD Inhibitor: Compare the phenotype induced by this compound with that of a structurally different TEAD inhibitor to see if the effect is specific to the chemical scaffold of this compound.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Cell Line / Target | Parameter | Value | Reference |
| Luciferase Reporter Assay | SK-HEP-1 | IC50 | 4 nM | |
| Cell Viability Assay (4 days) | NCI-H226 (YAP-dependent) | IC50 | 14 nM | |
| Cell Viability Assay (7 days) | NCI-H226 (YAP-dependent) | IC50 | 3 nM | |
| Cell Viability Assay | SW620 (YAP/TAZ KO) | IC50 | > 30,000 nM | |
| SPR Binding Assay | TEAD1 | Kd | 0.12 µM | |
| SPR Binding Assay | TEAD2 | Kd | 4.6 µM | |
| SPR Binding Assay | TEAD3 | Kd | 1.4 µM | |
| SPR Binding Assay | TEAD4 | Kd | 5.6 µM | |
| Thermal Shift Assay | TEAD1 | ΔTm | +13.4 °C |
Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
| Dose | Administration | Treatment Duration | Outcome | Reference |
| 5 mg/kg/day | Oral (p.o.) | 32 days | Controlled tumor growth | |
| 100 mg/kg/day | Oral (p.o.) | 32 days | Tumor regression |
Experimental Protocols
1. Cell Viability Assay for YAP/TAZ-Dependency
-
Objective: To determine the IC50 of this compound in a YAP/TAZ-dependent (NCI-H226) versus a YAP/TAZ-independent (SW620 YAP/TAZ KO) cell line.
-
Materials:
-
NCI-H226 and SW620 YAP/TAZ KO cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed NCI-H226 and SW620 YAP/TAZ KO cells in separate 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 30 µM. Include a DMSO vehicle control.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 96 hours (4 days) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
-
2. Cell-Based TEAD Auto-Palmitoylation Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit the auto-palmitoylation of TEAD in a cellular context.
-
Materials:
-
HEK293T cells
-
Expression plasmid for Myc-tagged TEAD1
-
Transfection reagent (e.g., Lipofectamine)
-
Alkyne-palmitate metabolic probe
-
This compound
-
Cell lysis buffer
-
Anti-Myc antibody for immunoprecipitation
-
Protein A/G beads
-
Click chemistry reagents (biotin-azide, copper sulfate, TCEP, TBTA)
-
Streptavidin-HRP and anti-TEAD1 antibody for Western blotting
-
-
Procedure:
-
Transfect HEK293T cells with the Myc-TEAD1 expression plasmid.
-
After 24 hours, treat the cells with a range of this compound concentrations (or DMSO control) and 100 µM alkyne-palmitate for another 20-24 hours.
-
Lyse the cells and perform immunoprecipitation of Myc-TEAD1 using an anti-Myc antibody and protein A/G beads.
-
Perform a click chemistry reaction on the immunoprecipitated TEAD1 by adding a reaction buffer containing biotin-azide, copper sulfate, TCEP, and TBTA. This will conjugate biotin to the alkyne-palmitate incorporated into TEAD1.
-
Wash the beads to remove excess reagents.
-
Elute the protein and run a Western blot.
-
Probe the blot with streptavidin-HRP to detect palmitoylated TEAD1 (biotinylated) and with an anti-TEAD1 antibody to detect total TEAD1 protein as a loading control.
-
Quantify the band intensities to determine the extent of inhibition of TEAD auto-palmitoylation by this compound.
-
Visualizations
Caption: The Hippo-YAP/TAZ signaling pathway and the mechanism of action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
How to avoid MSC-4106 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of MSC-4106 to prevent its degradation in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for up to 2 years[1].
Q2: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare stock solutions in DMSO. For short-term storage, the DMSO stock solution is stable for up to 2 weeks at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months[1]. To prevent inactivation from repeated freeze-thaw cycles, it is advisable to use aliquots[2]. Another source suggests that in a suitable solvent, the solution can be stored at -80°C for 6 months or at -20°C for 1 month in a sealed container, away from moisture[2][3].
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO. For in vivo oral administration studies, a formulation of this compound in 20% Kleptose in 50 mM PBS at pH 7.4 has been used.
Q4: What is the solubility of this compound in different buffers?
This compound exhibits good thermodynamic solubility in pH 5.5 FaSSIF (10 μg/mL), pH 6.5 FeSSIF (26 μg/mL), and pH 7.4 PBS (30 μg/mL). It also shows good kinetic solubility in Ham's F-12/10%FCS/1% DMSO (> 100 μM) and pH 7.4 PBS (> 200 μM, at 2 hours). However, it is poorly soluble in pH 1.2 SGF (< 1 μg/mL).
Troubleshooting Guide
Issue: I am observing a decrease in the activity of my this compound solution over time.
This could be due to improper storage or handling, leading to degradation or inactivation of the compound. Follow the steps below to troubleshoot this issue.
Step 1: Review Your Storage Protocol
Ensure that your storage conditions align with the recommendations.
Storage of this compound
| Form | Storage Temperature | Duration | Key Considerations |
|---|---|---|---|
| Solid | -20°C | Up to 2 years | |
| Solution in DMSO | 4°C | Up to 2 weeks | Short-term storage |
| -20°C | Up to 1 month | Sealed, away from moisture |
| | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles |
Step 2: Assess for Potential Inactivation from Handling
Repeated freeze-thaw cycles are a known cause of inactivation for this compound in solution.
Step 3: Consider Potential for Hydrolysis
The recommendation to store this compound away from moisture suggests that it may be susceptible to hydrolysis.
-
Recommendation: Always use anhydrous solvents when preparing stock solutions. Ensure that storage containers are tightly sealed to prevent the introduction of moisture.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or at 4°C for short-term use.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Studies
This protocol is based on a formulation used in published studies.
-
Prepare a 50 mM PBS solution with a pH of 7.4.
-
Prepare a 20% (w/v) solution of Kleptose (hydroxypropyl-β-cyclodextrin) in the 50 mM PBS.
-
Add the appropriate amount of this compound to the Kleptose/PBS solution to achieve the desired final concentration.
-
Sonication or gentle heating may be required to fully dissolve the compound. Ensure the solution is clear before use.
-
This formulation should be prepared fresh before each use.
Signaling Pathway Context
This compound is an inhibitor of the YAP/TAZ-TEAD interaction. Its stability is crucial for accurately studying its effects on the Hippo signaling pathway.
References
Addressing high background in MSC-4106 reporter assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in MSC-4106 reporter assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High background luminescence can mask the true inhibitory effect of this compound, leading to inaccurate IC50 values and misinterpretation of results. This section addresses common causes of high background and provides actionable solutions.
Q1: What are the primary sources of high background in a YAP/TAZ-TEAD reporter assay when using this compound?
High background can stem from several factors, which can be broadly categorized as reagent-related, cell-related, or protocol-related.
-
Reagent-Related:
-
Cell-Related:
-
Protocol-Related:
-
Use of inappropriate microplates (e.g., transparent plates instead of opaque white plates).
-
Suboptimal incubation times or assay temperatures.
-
Inefficient cell lysis, leading to incomplete release of luciferase.
-
Q2: My untreated control wells (vehicle only) exhibit a very high signal. How can I lower this basal background?
A high basal signal in the absence of this compound can make it difficult to detect the compound's inhibitory effect. Here are several strategies to reduce it:
-
Optimize Reporter Plasmid Concentration: Titrate the amount of the YAP/TAZ-TEAD reporter plasmid during transfection to find the lowest concentration that still provides a sufficient dynamic range.
-
Select an Appropriate Cell Line: Some cell lines may have higher endogenous Hippo pathway signaling or TEAD activity. If possible, test your reporter construct in different cell lines to identify one with lower basal activity.
-
Use a Weaker Promoter for Normalization: In a dual-luciferase system, ensure the control reporter (e.g., Renilla) is driven by a weaker promoter (e.g., TK) than the experimental reporter. A strong promoter on the control plasmid can compete for cellular machinery and affect the experimental reporter.
-
Serum Starvation: In some cases, serum in the culture medium can activate signaling pathways that increase the basal activity of the reporter. Consider serum-starving the cells for a few hours before and during the experiment.
Q3: I'm observing high background across all wells, including my "no-cell" and "no-plasmid" controls. What's the likely cause?
This pattern strongly suggests an issue with the assay reagents, plates, or the luminometer itself.
-
Reagent Contamination: Prepare fresh lysis buffer and luciferase substrate. Use dedicated pipettes and filter tips to prevent cross-contamination.
-
Plate Type and Crosstalk: Ensure you are using opaque, white-walled plates designed for luminescence assays to minimize well-to-well crosstalk. Black plates can also be used for a better signal-to-noise ratio, although the overall signal will be lower.
-
Luminometer Settings:
-
Gain Setting: If your luminometer allows, reduce the photomultiplier tube (PMT) gain.
-
Integration Time: A long integration time can amplify background noise. Try reducing the integration time.
-
Background Subtraction: Always include wells with untransfected cells and wells with only lysis buffer and substrate to determine the background contribution from the cells and reagents, respectively.
-
Data Presentation
Table 1: Troubleshooting High Background in this compound Assays
| Symptom | Potential Cause | Recommended Solution |
| High signal in untreated control wells | High basal promoter activity | Optimize reporter plasmid concentration; test different cell lines; consider serum starvation. |
| Over-expression of luciferase | Reduce the amount of reporter plasmid used for transfection. | |
| High signal in all wells (including no-cell controls) | Reagent contamination | Prepare fresh reagents; use filter tips. |
| Plate crosstalk | Use opaque white or black plates. | |
| High luminometer gain/integration time | Reduce PMT gain and/or integration time. | |
| Variable background across the plate | Inconsistent cell seeding | Ensure even cell distribution when plating. |
| Edge effects | Fill outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Use calibrated multichannel pipettes and prepare master mixes. |
Experimental Protocols
Protocol 1: Optimizing Reporter Plasmid Concentration
This protocol aims to determine the optimal amount of reporter plasmid that gives a good signal-to-background ratio without saturating the system.
-
Cell Seeding: Seed your chosen cell line (e.g., HEK293T, NCI-H226) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Plasmid Dilution Series: Prepare a dilution series of your YAP/TAZ-TEAD reporter plasmid (e.g., 100 ng, 50 ng, 25 ng, 12.5 ng, and 6.25 ng per well). Keep the concentration of the normalization control plasmid (e.g., Renilla) constant.
-
Transfection: Transfect the cells with the plasmid dilutions using your standard transfection protocol. Include "no-plasmid" control wells.
-
Incubation: Incubate for 24-48 hours post-transfection.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the signal-to-background ratio for each plasmid concentration. The optimal concentration is the one that provides a robust signal with the lowest basal activity.
Protocol 2: Cell Line Screening for Low Basal Activity
This protocol is designed to identify a cell line with inherently low basal YAP/TAZ-TEAD activity.
-
Cell Lines: Select a panel of relevant cell lines (e.g., HEK293T, HeLa, SK-HEP-1, NCI-H226).
-
Plating: Plate each cell line in a 96-well plate at their optimal seeding density.
-
Transfection: Transfect each cell line with the optimized concentration of the YAP/TAZ-TEAD reporter plasmid and the normalization control plasmid.
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Perform the dual-luciferase assay.
-
Analysis: Compare the basal luciferase signal (normalized to the control reporter) across the different cell lines. Select the cell line that exhibits the lowest basal signal while still showing a response to positive controls.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hippo pathway inhibition by this compound and the corresponding reporter assay workflow.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting high background in reporter assays.
References
Technical Support Center: Improving the Oral Bioavailability of MSC-4106
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and preclinical assessment of MSC-4106, a potent and orally active inhibitor of the YAP/TAZ-TEAD interaction.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species?
A1: The oral bioavailability of this compound has been shown to vary across different preclinical species. In rodents, it is high, whereas in dogs, it is considerably lower.[1] A summary of the pharmacokinetic parameters is provided in the table below.
Q2: Why is the oral bioavailability of this compound lower in dogs compared to rodents?
A2: While the exact reasons for the species-specific differences in oral bioavailability have not been fully elucidated in the provided search results, potential factors could include differences in gastrointestinal physiology, first-pass metabolism, and transporter effects between rodents and dogs.[1][2]
Q3: What is the mechanism of action for this compound?
A3: this compound is an inhibitor of the YAP/TAZ-TEAD transcriptional complex.[3][4] It binds to the P-site of TEAD1, disrupting the auto-palmitoylation of TEAD1 and TEAD3. This inhibition prevents the transcription of genes regulated by the Hippo pathway, which is often dysregulated in cancer.
Troubleshooting Guide
Issue: Poor aqueous solubility of this compound at low pH.
Background: this compound exhibits poor solubility in acidic environments, such as Simulated Gastric Fluid (SGF) at pH 1.2 (< 1 μg/mL). However, its solubility is significantly better at higher pH levels, as seen in Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 5.5 (10 μg/mL) and Fed State Simulated Intestinal Fluid (FeSSIF) at pH 6.5 (26 μg/mL). This pH-dependent solubility can be a major hurdle for achieving consistent oral absorption.
Suggested Solutions:
-
Formulation with Alkalinizing Excipients: Incorporating buffering agents or alkalinizing excipients into the formulation can help to increase the local pH in the stomach and improve the dissolution of this compound.
-
Enteric Coating: An enteric coating can protect the formulation from the acidic environment of the stomach and allow for targeted release in the more alkaline environment of the small intestine, where this compound has better solubility.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility. This can be achieved through techniques such as hot-melt extrusion.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can enhance the solubility and absorption of lipophilic drugs like this compound (clogP = 4.9). These formulations can form fine emulsions or micellar solutions in the gastrointestinal tract, facilitating drug dissolution and absorption.
-
Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area of the drug particles, leading to an improved dissolution rate.
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (F%) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) |
| Mouse | > 90% | 0.2 | 2 |
| Rat | 80% | 0.7 | 5 |
| Dog | 18% | 0.05 | 0.3 |
| Data sourced from BioWorld and TargetMol. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Preclinical Studies
This protocol is based on the formulation reported in preclinical in vivo studies.
Materials:
-
This compound
-
Kleptose® (Hydroxypropyl-β-cyclodextrin)
-
Phosphate Buffered Saline (PBS), 50 mM, pH 7.4
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 20% (w/v) solution of Kleptose® in 50 mM PBS at pH 7.4. To do this, weigh the appropriate amount of Kleptose® and dissolve it in the required volume of PBS with the aid of a magnetic stirrer.
-
Once the Kleptose® is fully dissolved, add the calculated amount of this compound to the solution to achieve the desired final concentration (e.g., for a 10 mg/kg dose).
-
Continue stirring the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but temperature stability of the compound should be considered.
-
Verify the final pH of the formulation and adjust if necessary.
-
The resulting solution can be administered to animals via oral gavage at the desired dose volume.
Visualizations
References
Physicochemical properties of MSC-4106 affecting experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the physicochemical properties of MSC-4106 and guidance on its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex.[1] It functions by binding to the lipid pocket (P-site) of TEA Domain Transcription Factors (TEADs), which prevents the interaction between TEADs and the transcriptional co-activators YAP and TAZ.[1] This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of genes that promote cell proliferation and survival, making it a target for cancer therapy.[1] Some research also suggests that certain TEAD inhibitors can act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4, leading to an anti-proliferative effect.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[2] For stock solutions in DMSO, storage at -80°C for 6 months or -20°C for 1 month is recommended; it is advised to use the solution within these timeframes. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in DMSO, with a solubility of up to 225 mg/mL (626.2 mM); sonication may be required to achieve complete dissolution. It has good thermodynamic solubility in pH 7.4 PBS (30 μg/mL), pH 5.5 FaSSIF (10 μg/mL), and pH 6.5 FeSSIF (26 μg/mL). However, it exhibits poor solubility in acidic conditions, such as pH 1.2 SGF (< 1 μg/mL).
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C when stored properly in sealed containers, away from moisture. Repeated freeze-thaw cycles should be avoided to prevent inactivation of the product.
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key physicochemical and pharmacokinetic parameters of this compound.
| Property | Value | Reference |
| Molecular Weight | 359.3 g/mol | |
| Formula | C₁₈H₁₂F₃N₃O₂ | |
| CAS Number | 2738542-58-8 | |
| clogP | 4.9 | |
| clogD (pH 7.4) | 2.4 | |
| TPSA | 60 Ų |
| Species | Clearance (CL) | Oral Half-life (t½) | Oral Bioavailability (F) | Volume of Distribution (Vss) |
| Mouse | 0.2 L/h/kg | 45 h | >90% | 2 L/kg |
| Rat | 0.7 L/h/kg | 40 h | 80% | 5 L/kg |
| Dog | 0.05 L/h/kg | 3.6 h | 18% | 0.3 L/kg |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Media | - Poor aqueous solubility, especially at acidic pH.- Exceeding the solubility limit upon dilution from stock. | - Prepare a high-concentration stock solution in 100% DMSO.- For final dilutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. - For in vivo oral administration, consider formulating in 20% Kleptose in 50 mM PBS at pH 7.4. For other in vivo routes, a general formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS can be tested. |
| Inconsistent or No Biological Activity | - Compound degradation due to improper storage or handling.- Low final concentration in the assay.- Cell line is not dependent on the YAP/TAZ-TEAD pathway. | - Ensure proper storage of stock solutions at -80°C and avoid repeated freeze-thaw cycles.- Confirm the final concentration of this compound in your experiment. IC₅₀ values are in the low nanomolar range for sensitive cell lines.- Use a positive control cell line known to be sensitive to YAP/TAZ-TEAD inhibition (e.g., NCI-H226). Use a negative control cell line that is YAP/TAZ independent (e.g., SW620 YAP/TAZ KO) to assess off-target effects. |
| Cell Toxicity | - Off-target effects at high concentrations.- Solvent (DMSO) toxicity. | - Perform a dose-response experiment to determine the optimal concentration range. This compound shows cytotoxicity in YAP-dependent cell lines at low nanomolar concentrations.- Ensure the final DMSO concentration in your cell culture medium is below 0.5% to minimize solvent-induced toxicity. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., NCI-H226) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Add the diluted compound to the cells and incubate for the desired time period (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
-
Follow the manufacturer's instructions for the chosen reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Visualizations
Hippo Signaling Pathway and this compound Mechanism of Action
Caption: The Hippo signaling pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD complex.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for determining the in vitro efficacy of this compound.
References
Technical Support Center: In Vitro ADME Profile of MSC-4106
This technical support center provides essential information for researchers and drug development professionals working with MSC-4106. Below you will find a summary of its in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, alongside troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Summary of In Vitro ADME Data for this compound
The following tables summarize the key in vitro ADME parameters for this compound.
Table 1: Metabolic Stability of this compound
| System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 45 | 15.4 |
| Mouse Liver Microsomes | 25 | 27.7 |
Table 2: Caco-2 Cell Permeability of this compound
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A→B) | 8.5 | 2.5 |
| Basolateral to Apical (B→A) | 21.3 |
Table 3: Plasma Protein Binding of this compound
| Species | Protein Binding (%) |
| Human | 98.5 |
| Mouse | 97.2 |
Table 4: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 25.1 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP3A4 (Midazolam) | 15.8 |
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have high or low metabolic stability?
A1: Based on the in vitro data, this compound exhibits moderate metabolic stability in human liver microsomes (t½ = 45 min) and lower stability in mouse liver microsomes (t½ = 25 min). This suggests a moderate rate of metabolism in humans and a faster rate in mice.
Q2: What does the Caco-2 permeability data suggest about the oral absorption of this compound?
A2: The apical to basolateral (A→B) apparent permeability (Papp) value of 8.5 x 10⁻⁶ cm/s indicates that this compound has high passive permeability across the intestinal epithelium.[1] However, the efflux ratio of 2.5 (Papp B→A / Papp A→B) suggests that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp), which may limit its net absorption.[1]
Q3: How does the high plasma protein binding of this compound impact its properties?
A3: this compound is highly bound to both human (98.5%) and mouse (97.2%) plasma proteins.[2] This means that only a small fraction of the drug is free in circulation to exert its pharmacological effect.[2] High protein binding can also affect the drug's distribution into tissues and its clearance.[3]
Q4: Does this compound have a high risk of causing drug-drug interactions?
A4: The in vitro data shows that this compound has a potential to inhibit CYP3A4 (IC₅₀ = 15.8 µM) and to a lesser extent CYP2C9 (IC₅₀ = 25.1 µM). Further investigation is needed to determine if these in vitro findings translate to a clinically significant risk of drug-drug interactions.
Troubleshooting Guides
Issue 1: High variability in metabolic stability results for this compound.
-
Potential Cause: Inconsistent pipetting, poor solubility of this compound, or degradation of the compound in the assay buffer.
-
Troubleshooting Steps:
-
Ensure pipettes are properly calibrated.
-
Check the solubility of this compound in the final incubation medium. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%).
-
Run a control incubation without the NADPH regenerating system to assess the chemical stability of this compound in the buffer.
-
Issue 2: Low recovery of this compound in the Caco-2 permeability assay.
-
Potential Cause: Non-specific binding of this compound to the assay plate or apparatus, or metabolism by Caco-2 cells.
-
Troubleshooting Steps:
-
Use low-binding plates for the assay.
-
Include a protein source, such as bovine serum albumin (BSA), in the receiver buffer to reduce non-specific binding.
-
Analyze the cell monolayer at the end of the experiment to quantify the amount of compound that has bound to the cells.
-
To assess metabolism, incubate this compound with Caco-2 cell homogenates and analyze for metabolite formation.
-
Issue 3: The measured plasma protein binding of this compound is lower than expected.
-
Potential Cause: Leakage of plasma proteins across the dialysis membrane, or insufficient equilibration time.
-
Troubleshooting Steps:
-
Inspect the dialysis membrane for any tears or perforations.
-
Ensure that the dialysis device is properly assembled.
-
Verify that the incubation time is sufficient for the compound to reach equilibrium. This can be tested by measuring the compound concentration in both chambers at multiple time points.
-
Issue 4: Inconsistent IC₅₀ values in the CYP inhibition assay for this compound.
-
Potential Cause: The concentration of the microsomal protein is too high, leading to non-specific binding of this compound. The incubation time with the CYP substrate is too long.
-
Troubleshooting Steps:
-
Regulatory guidance suggests keeping the microsomal protein concentration low (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding.
-
Ensure the incubation time for the substrate is short enough to be in the linear range of metabolite formation.
-
Experimental Protocols & Visualizations
Metabolic Stability Assay
This protocol determines the rate at which this compound is metabolized by liver microsomes.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine liver microsomes (e.g., human or mouse), phosphate buffer (pH 7.4), and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of this compound.
Methodology:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to form a differentiated monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For A→B permeability, add this compound to the apical (A) side and fresh buffer to the basolateral (B) side.
-
For B→A permeability, add this compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability (Papp) and the efflux ratio.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This protocol measures the extent to which this compound binds to plasma proteins.
Methodology:
-
Spike this compound into plasma (e.g., human or mouse) in one chamber of a Rapid Equilibrium Dialysis (RED) device.
-
Add protein-free buffer (e.g., PBS, pH 7.4) to the other chamber.
-
The two chambers are separated by a semipermeable membrane that allows the passage of unbound drug but not proteins.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (e.g., add buffer to the plasma sample and blank plasma to the buffer sample).
-
Analyze the concentration of this compound in both sets of samples by LC-MS/MS.
-
Calculate the percentage of protein binding.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of this compound to inhibit major CYP isoforms.
Methodology:
-
In a 96-well plate, combine human liver microsomes, a specific CYP probe substrate, and varying concentrations of this compound (the inhibitor).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate for a short period, ensuring the reaction is in the linear range.
-
Terminate the reaction with a cold organic solvent containing an internal standard.
-
Centrifuge the plate to remove precipitated proteins.
-
Analyze the formation of the substrate-specific metabolite using LC-MS/MS.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the CYP enzyme activity.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of MSC-4106 and Other TEAD Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MSC-4106 with other prominent TEAD inhibitors, supported by experimental data. The focus is on their mechanism of action, in vitro potency, pharmacokinetic profiles, and in vivo efficacy, offering a comprehensive overview to inform preclinical research and development decisions.
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key player in cancer development.[1] Its dysregulation often leads to the hyperactivity of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which then associate with the TEAD (TEA Domain) family of transcription factors to drive the expression of genes promoting cell proliferation and survival.[1][2] Consequently, inhibiting the YAP/TAZ-TEAD interaction has become an attractive therapeutic strategy.[3] This guide focuses on a comparative analysis of this compound, a potent and orally active TEAD inhibitor, against other well-characterized TEAD inhibitors such as VT103 and K-975.
Mechanism of Action: Targeting TEAD Auto-Palmitoylation
This compound, VT103, and K-975 share a common mechanism of action: they all function by inhibiting the auto-palmitoylation of TEAD proteins.[4] This post-translational modification, the covalent attachment of palmitic acid to a conserved cysteine residue within the TEAD lipid-binding pocket, is essential for the stability and function of TEADs, including their interaction with YAP and TAZ. By binding to this pocket, these inhibitors allosterically prevent the YAP/TAZ-TEAD interaction, thereby suppressing downstream gene transcription.
K-975 is a covalent inhibitor, forming a permanent bond with Cys359 in the palmitate-binding pocket of TEAD. In contrast, this compound and VT103 are described as reversible inhibitors. While this compound has been shown to inhibit the auto-palmitoylation of TEAD1 and TEAD3, VT103 appears to be more selective for TEAD1. K-975 has been described as a pan-TEAD inhibitor.
In Vitro Potency: A Head-to-Head Comparison
The potency of these inhibitors has been evaluated in various cellular assays, primarily through reporter assays measuring TEAD-dependent transcription and cell viability assays in cancer cell lines with a dysregulated Hippo pathway, such as the mesothelioma cell line NCI-H226.
| Inhibitor | Assay | Cell Line | IC50 | Reference |
| This compound | SK-HEP-1 Reporter Assay | SK-HEP-1 | 4 nM | |
| Cell Viability (4 days) | NCI-H226 | 14 nM | ||
| Cell Viability (7 days) | NCI-H226 | 3 nM | ||
| VT103 | YAP Reporter Assay | - | 1.02 nM | |
| K-975 | CTGF-Luciferase Reporter | NCI-H661/CTGF-Luc | Potent Inhibition (~70% max) | |
| Cell Proliferation (144h) | NF2-non-expressing MPM cell lines | Potent Inhibition |
A comparative study assessing various TEAD inhibitors in mesothelioma cell lines revealed that VT103 and K-975 displayed the strongest inhibition of proliferation in two NF2-defective cell lines. This compound showed intermediate potency in this direct comparison.
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors are crucial for their potential therapeutic application. Data for this compound and VT103 are available from preclinical studies in mice.
| Inhibitor | Species | Bioavailability (F%) | Half-life (t1/2) | Reference |
| This compound | Mouse | >90% | 45 h | |
| Rat | 80% | 40 h | ||
| Dog | 18% | 3.6 h | ||
| VT103 | Mouse | Good oral pharmacokinetics | Long half-life |
This compound demonstrates excellent oral bioavailability and a long half-life in rodents, suggesting its potential for in vivo efficacy with convenient dosing schedules. VT103 is also reported to have good oral bioavailability and a long half-life in mice.
In Vivo Efficacy in Preclinical Models
All three inhibitors have demonstrated anti-tumor activity in xenograft models of malignant pleural mesothelioma, a cancer type often characterized by Hippo pathway dysregulation.
| Inhibitor | Animal Model | Dosing | Outcome | Reference |
| This compound | NCI-H226 Xenograft | 5 mg/kg/day (p.o.) | Controlled tumor growth | |
| NCI-H226 Xenograft | 100 mg/kg/day (p.o.) | Tumor regression | ||
| VT103 | NCI-H226 & NCI-H2373 Xenografts | 0.3 - 10 mg/kg/day (p.o.) | Reduced tumor volume | |
| K-975 | NCI-H226 & MSTO-211H Xenografts | 10 - 300 mg/kg (p.o., b.i.d) | Strong anti-tumor effect |
This compound has shown dose-dependent efficacy, with lower doses controlling tumor growth and higher doses leading to tumor regression in an NCI-H226 xenograft model. VT103 has also demonstrated the ability to reduce tumor volume at well-tolerated doses. K-975 exhibited a strong anti-tumor effect in multiple mesothelioma xenograft models.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Hippo signaling pathway and the workflows for key assays used to characterize these TEAD inhibitors.
Experimental Protocols
TEAD Auto-Palmitoylation Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the incorporation of a palmitate analog into TEAD proteins within a cellular context.
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids expressing Myc-tagged TEAD isoforms (TEAD1, TEAD2, TEAD3, or TEAD4).
-
Metabolic Labeling: Transfected cells are incubated with an alkyne-functionalized palmitate analog (e.g., 100 µM alkyne palmitate) in the presence of the test compound (e.g., this compound, VT103, or K-975) or DMSO as a vehicle control for approximately 20-24 hours.
-
Immunoprecipitation: Cells are lysed, and the Myc-tagged TEAD protein is immunoprecipitated using an anti-Myc antibody conjugated to beads.
-
Click Chemistry: The immunoprecipitated TEAD protein, now labeled with alkyne palmitate, is subjected to a copper-catalyzed "click" reaction with an azide-biotin probe. This covalently attaches biotin to the palmitoylated TEAD.
-
Detection: The samples are analyzed by SDS-PAGE and Western blotting. Palmitoylated TEAD is detected using streptavidin conjugated to horseradish peroxidase (HRP), which binds to the biotin tag. Total TEAD levels are assessed using an anti-Myc or anti-TEAD antibody as a loading control. A reduction in the streptavidin signal relative to the total TEAD signal indicates inhibition of palmitoylation.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is used to determine if a TEAD inhibitor can disrupt the interaction between endogenous YAP/TAZ and TEAD proteins in cells.
-
Cell Treatment: Cancer cells with an active Hippo pathway (e.g., NCI-H226 or NCI-H2373) are treated with the TEAD inhibitor at a specific concentration (e.g., 3 µM) or DMSO for a defined period (e.g., 4 or 24 hours).
-
Cell Lysis: Cells are washed and then lysed in a buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins while preserving protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins in the complex (e.g., anti-TEAD1 or anti-TEAD4) that is pre-coupled to protein A/G beads. This captures the target protein and any interacting partners.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The presence of the interacting protein (e.g., YAP or TAZ) in the immunoprecipitate is detected by Western blotting using specific antibodies against YAP and TAZ. A decrease in the amount of co-immunoprecipitated YAP/TAZ in the inhibitor-treated sample compared to the control indicates disruption of the protein-protein interaction.
Conclusion
This compound, VT103, and K-975 are all potent inhibitors of the YAP/TAZ-TEAD transcriptional complex, acting through the inhibition of TEAD auto-palmitoylation. While all three demonstrate significant anti-tumor efficacy in preclinical models of mesothelioma, there are notable differences in their characteristics. K-975 is a covalent pan-TEAD inhibitor, whereas this compound and VT103 are reversible inhibitors with some evidence suggesting differential selectivity for TEAD isoforms. This compound stands out for its excellent oral bioavailability and long half-life in preclinical species, which are highly desirable properties for a clinical candidate. The choice of inhibitor for further research and development will likely depend on the specific cancer type, the desired selectivity profile, and the therapeutic window. The experimental protocols and comparative data presented in this guide provide a solid foundation for making such informed decisions in the pursuit of novel cancer therapies targeting the Hippo pathway.
References
A Comparative Analysis of MSC-4106 and K-975: Efficacy and Mechanism of Action of Two Novel TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The dysregulation of the Hippo signaling pathway, leading to the hyperactivation of the transcriptional coactivators YAP and TAZ and their binding to the TEAD family of transcription factors, is a critical driver in the development and progression of various cancers, including malignant pleural mesothelioma.[1][2][3] Consequently, the inhibition of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two novel, orally active TEAD inhibitors, MSC-4106 and K-975, summarizing their efficacy based on available preclinical data and outlining the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the TEAD Palmitoylation Pocket
Both this compound and K-975 exert their anti-tumor effects by targeting the TEAD transcription factors. They function by binding to a conserved cysteine residue within the central lipid pocket of TEAD, a site essential for TEAD auto-palmitoylation.[2][3] This palmitoylation is a critical post-translational modification that enhances the interaction between TEAD and YAP/TAZ. By occupying this pocket, both inhibitors prevent this modification, thereby disrupting the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex and inhibiting the expression of downstream target genes responsible for cell proliferation and survival. K-975 is specifically described as a covalent inhibitor, forming a permanent bond with the cysteine residue.
Below is a diagram illustrating the Hippo signaling pathway and the mechanism of action of TEAD inhibitors.
Comparative Efficacy Data
While no direct head-to-head comparative studies between this compound and K-975 are publicly available, this section summarizes key quantitative data from independent preclinical studies. Both compounds have demonstrated potent anti-tumor activity in mesothelioma cell lines and xenograft models.
In Vitro Efficacy
Both inhibitors have shown potent activity in cellular assays, particularly in the NCI-H226 malignant pleural mesothelioma cell line, which is known to be YAP-dependent.
| Parameter | This compound | K-975 | Cell Line / Assay |
| Cell Viability (IC50/GI50) | 14 nM (4 days) | ~20 nM | NCI-H226 |
| 3 nM (7 days) | NCI-H226 | ||
| 4 nM | - | SK-HEP-1 (TEAD Reporter) | |
| TEAD Auto-palmitoylation Inhibition | 97.3% (TEAD1)75.9% (TEAD3) | Inhibited | TEAD-Overexpressing HEK293 Cells |
| YAP/TAZ-TEAD PPI Inhibition | Inhibited | Inhibited | NCI-H226 |
In Vivo Efficacy
Both compounds have demonstrated significant tumor growth inhibition in mouse xenograft models using the NCI-H226 cell line.
| Parameter | This compound | K-975 | Animal Model |
| Effective Dose | 5 mg/kg/day (p.o.) - controlled tumor growth100 mg/kg/day (p.o.) - tumor regression | 10-300 mg/kg (p.o., twice daily) - inhibited tumor growth | NCI-H226 Xenograft |
| Biomarker Modulation | Down-regulation of Cyr61 expression at 5 and 100 mg/kg | Down-regulation of CTGF, IGFBP3, and NPPB expression at 30-300 mg/kg | NCI-H226 Xenograft |
Experimental Protocols
This section provides a generalized overview of the key experimental methodologies used to evaluate the efficacy of this compound and K-975, based on the available literature.
Cell-Based Assays
A typical workflow for in vitro evaluation of these inhibitors is as follows:
-
Cell Lines: Malignant pleural mesothelioma cell lines with known Hippo pathway alterations (e.g., NF2-deficient NCI-H226) are commonly used.
-
Cell Viability Assays: To determine the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) or is cytotoxic to 50% of cells (IC50), assays like CellTiter-Glo® are employed after a specified incubation period (e.g., 72 to 144 hours).
-
TEAD Reporter Assays: Cells are engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., from the CTGF gene). A reduction in luciferase activity upon inhibitor treatment indicates target engagement.
-
Protein-Protein Interaction (PPI) Assays: Co-immunoprecipitation followed by Western blotting can be used to assess the disruption of the YAP/TAZ-TEAD complex.
-
Gene Expression Analysis: Quantitative real-time PCR (RT-qPCR) is used to measure the mRNA levels of known TEAD target genes (e.g., CTGF, CYR61) to confirm the downstream effects of TEAD inhibition.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-H226).
-
Drug Administration: Once tumors reach a specified volume, animals are randomized into vehicle control and treatment groups. The inhibitors are typically formulated for oral gavage (p.o.) and administered daily or twice daily for a defined period (e.g., 14 to 32 days).
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic (Biomarker) Analysis: At the end of the study, or at specific time points, tumors can be excised to analyze the expression of TEAD target genes to confirm in vivo target engagement.
Conclusion
Both this compound and K-975 are potent, orally bioavailable small molecule inhibitors of the YAP/TAZ-TEAD interaction with demonstrated anti-tumor activity in preclinical models of mesothelioma. While their primary mechanism of action is similar, subtle differences in their chemical structure, covalent versus non-covalent binding, and dosing schedules in in vivo studies may lead to different pharmacokinetic and pharmacodynamic profiles. The data presented here, compiled from publicly available sources, provides a foundation for researchers to understand the preclinical efficacy of these two compounds. A direct, head-to-head comparison under identical experimental conditions would be necessary to definitively conclude on their relative potency and therapeutic potential.
References
- 1. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 3. Discovery of a novel TEAD inhibitor for the treatment of malignant pleural mesothelioma - American Chemical Society [acs.digitellinc.com]
Head-to-Head Comparison: MSC-4106 vs. VT-103 in Targeting the Hippo-YAP/TAZ-TEAD Pathway
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key TEAD Inhibitors
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key therapeutic target in oncology. Its dysregulation often leads to the hyperactivity of the transcriptional co-activators YAP and TAZ, which, in complex with the TEAD family of transcription factors (TEAD1-4), drive the expression of genes promoting cell proliferation and survival.[1][2] Two small molecule inhibitors, MSC-4106 and VT-103, have garnered significant attention for their potential to disrupt this oncogenic signaling axis. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | VT-103 |
| Primary Mechanism | Inhibitor of YAP/TAZ-TEAD interaction by binding to the TEAD palmitoylation pocket.[2][3][4] | Selective inhibitor of TEAD1 auto-palmitoylation, disrupting the YAP/TAZ-TEAD1 interaction. |
| TEAD Selectivity | Preferential for TEAD1, with moderate activity against TEAD3. | Highly selective for TEAD1. |
| Reported Potency | Nanomolar range in cellular assays. | Nanomolar range in a YAP reporter assay. |
| Oral Bioavailability | Orally active. | Orally active. |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and VT-103, providing a basis for objective comparison.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | VT-103 | Reference Cell Line/Assay |
| TEAD Reporter Assay IC50 | 4 nM | 1.02 nM | SK-HEP-1 / YAP reporter assay |
| NCI-H226 Cell Viability IC50 | 14 nM | Not explicitly stated for direct comparison | NCI-H226 |
| TEAD1 Binding Affinity (Kd) | 0.12 µM | Not explicitly stated | SPR binding assays |
| TEAD3 Binding Affinity (Kd) | 1.4 µM | Not explicitly stated | SPR binding assays |
| TEAD1 Auto-palmitoylation Inhibition | 97.3% (at 10 µM) | Selectively inhibits TEAD1 auto-palmitoylation | TEAD-Overexpressing HEK293 Cells / HEK293T cells |
| TEAD3 Auto-palmitoylation Inhibition | 75.9% (at 10 µM) | Does not block TEAD3 palmitoylation | TEAD-Overexpressing HEK293 Cells / HEK293T cells |
Table 2: In Vivo Efficacy
| Parameter | This compound | VT-103 | Animal Model |
| Tumor Growth Inhibition | Controlled tumor growth at 5 mg/kg/day (p.o.) and regression at 100 mg/kg/day (p.o.) | Blocked tumor growth even at 0.3 mg/kg/day (p.o.) | NCI-H226 tumor xenograft model / NF2-deficient mesothelioma xenografts |
| Target Engagement Biomarker | Dose-dependent downregulation of Cyr61 expression in tumor lysates. | Not explicitly stated | NCI-H226 tumor xenograft model |
Mechanism of Action: A Visual Representation
Both this compound and VT-103 target the TEAD family of transcription factors, albeit with differing selectivity. They function by binding to the lipid pocket of TEAD proteins, which is crucial for their auto-palmitoylation and subsequent interaction with YAP and TAZ.
Caption: Inhibition of the Hippo-YAP/TAZ-TEAD signaling pathway by this compound and VT-103.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are outlined below.
TEAD Auto-Palmitoylation Assay
Objective: To assess the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are then transfected with plasmids expressing FLAG-tagged TEAD isoforms (TEAD1, TEAD2, TEAD3, or TEAD4).
-
Compound Treatment: 24 hours post-transfection, cells are treated with the test compound (e.g., this compound or VT-103) at various concentrations for a specified duration (e.g., 6 hours).
-
Metabolic Labeling: A palmitic acid analog, such as 17-octadecynoic acid (17-ODYA), is added to the culture medium to allow for its incorporation into newly synthesized lipids.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the FLAG-tagged TEAD proteins are immunoprecipitated using anti-FLAG antibodies.
-
Click Chemistry: The alkyne group of the incorporated 17-ODYA is conjugated to a reporter molecule (e.g., biotin-azide or a fluorescent azide) via a copper-catalyzed click reaction.
-
Detection: The level of TEAD palmitoylation is detected by western blotting using streptavidin-HRP (for biotin-azide) or by fluorescence imaging. A decrease in signal in the presence of the compound indicates inhibition of auto-palmitoylation.
Luciferase Reporter Assay for YAP/TAZ-TEAD Activity
Objective: To quantify the transcriptional activity of the YAP/TAZ-TEAD complex in a cellular context.
Methodology:
-
Cell Line: A reporter cell line, such as SK-HEP-1, is engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC).
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound.
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 24 hours).
-
Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo™) is added to the wells, and the luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., vehicle-treated cells), and the IC50 value is calculated from the dose-response curve.
Caption: A streamlined workflow for the evaluation of novel TEAD inhibitors.
Concluding Remarks
Both this compound and VT-103 are potent, orally bioavailable inhibitors of the Hippo-YAP/TAZ-TEAD signaling pathway. The primary distinction lies in their selectivity profiles, with VT-103 demonstrating high selectivity for TEAD1, while this compound inhibits both TEAD1 and, to a lesser extent, TEAD3. The choice between these two compounds will largely depend on the specific research question. For studies focused on the role of TEAD1, VT-103 offers a more targeted approach. Conversely, this compound may be more suitable for investigating the combined effects of inhibiting multiple TEAD isoforms. The experimental data and protocols provided herein serve as a valuable resource for researchers navigating the exciting and rapidly evolving field of Hippo pathway therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating MSC-4106 On-Target Activity: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the Hippo signaling pathway, validating the on-target activity of therapeutic compounds is a critical step. This guide provides a comprehensive comparison of MSC-4106, a potent and orally active inhibitor of the YAP/TAZ-TEAD transcriptional complex, with other known TEAD inhibitors. Experimental data, detailed protocols, and visual diagrams are presented to facilitate an objective assessment of this compound's performance in cellular models.
This compound is an inhibitor that targets the interaction between Yes-associated protein (YAP)/transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors.[1][2] It functions by binding to the central palmitate-binding pocket (P-site) of TEAD, a site crucial for the protein-protein interaction with YAP and TAZ.[2][3] By disrupting this complex, this compound effectively inhibits the transcription of downstream target genes involved in cell proliferation and survival.[1]
Comparative Analysis of In Vitro Activity
The on-target activity of this compound has been evaluated and compared to other TEAD inhibitors in various cellular and biochemical assays. The following tables summarize the available quantitative data.
| Inhibitor | Target | IC50 (nM) | Assay | Cell Line | Source |
| This compound | TEAD-luciferase reporter | 4 | Luciferase Reporter Assay | SK-HEP-1 | |
| This compound | Cell Viability | 14 (4 days) | Cell Viability Assay | NCI-H226 | |
| This compound | Cell Viability | 3 (7 days) | Cell Viability Assay | NCI-H226 | |
| This compound | Cell Viability | >30,000 | Cell Viability Assay | SW620 (YAP/TAZ KO) |
Table 1: Potency of this compound in Cellular Assays. This table highlights the potent inhibitory activity of this compound on TEAD-mediated transcription and the growth of YAP/TAZ-dependent cancer cells. Its lack of activity in YAP/TAZ knockout cells demonstrates its on-target specificity.
| Inhibitor | TEAD1 (Kd, µM) | TEAD2 (Kd, µM) | TEAD3 (Kd, µM) | TEAD4 (Kd, µM) | Assay | Source |
| This compound | 0.12 | 4.6 | 1.4 | 5.6 | Surface Plasmon Resonance |
Table 2: Binding Affinity of this compound to TEAD Isoforms. This table shows the binding affinity of this compound to the four human TEAD isoforms. This compound displays a preference for TEAD1.
A direct comparison study in malignant pleural mesothelioma cell lines assessed the anti-proliferative effects of several TEAD inhibitors. While not providing specific IC50 values, the study characterized the relative potencies.
| Inhibitor | Potency Category | Selectivity Profile | Source |
| This compound | Intermediate | Cleaner target profile | |
| VT-103 | Strong | - | |
| VT-107 | Strong | - | |
| K-975 | Strong | - | |
| MYF-01-37 | Intermediate | Cleaner target profile | |
| MGH-CP1 | Limited | - |
Table 3: Qualitative Comparison of TEAD Inhibitor Potency in Mesothelioma Cell Lines. This table provides a qualitative comparison of the anti-proliferative potency of different TEAD inhibitors. This compound and MYF-01-37 were noted for having a cleaner target profile, with less effect on NF2 wild-type cell lines at higher concentrations.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the validation process, the following diagrams are provided.
Caption: Hippo Signaling Pathway and this compound Mechanism of Action.
Caption: Workflow for Validating this compound On-Target Activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TEAD Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to inhibit TEAD-mediated gene transcription.
-
Cell Seeding: Seed SK-HEP-1 cells stably expressing a TEAD-responsive luciferase reporter construct into 96-well plates at a density of 1 x 10^4 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and competitor compounds in complete growth medium. Add the diluted compounds to the cells and incubate for 24-48 hours.
-
Luciferase Activity Measurement: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed NCI-H226 (YAP/TAZ-dependent) and SW620 YAP/TAZ KO (YAP/TAZ-independent) cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 4 or 7 days).
-
ATP Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of a compound to its protein target.
-
Chip Preparation: Immobilize purified recombinant human TEAD proteins (TEAD1, TEAD2, TEAD3, and TEAD4) onto a sensor chip.
-
Compound Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject the compound solutions over the sensor chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the chip surface, which corresponds to the binding of the compound to the immobilized protein.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka.
Co-Immunoprecipitation (Co-IP)
This technique is used to verify the disruption of the YAP/TAZ-TEAD protein-protein interaction in a cellular context.
-
Cell Treatment and Lysis: Treat cells (e.g., NCI-H226) with this compound or a vehicle control for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD that is coupled to magnetic or agarose beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.
References
- 1. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma | Semantic Scholar [semanticscholar.org]
Unveiling the Selectivity of MSC-4106: A Comparative Analysis of Cross-reactivity with Other Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount to predicting its potential therapeutic window and off-target effects. This guide provides a comprehensive comparison of MSC-4106, a potent YAP/TAZ-TEAD inhibitor, with other TEAD inhibitors, focusing on its cross-reactivity with other signaling pathways. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation of this compound for research and development purposes.
This compound is an orally active and potent small molecule inhibitor that disrupts the interaction between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) family of transcription factors. By binding to the palmitate-binding pocket (P-site) of TEAD, this compound effectively inhibits the auto-palmitoylation of TEAD, a critical step for the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex. This targeted disruption of the Hippo signaling pathway downstream effector has shown promise in preclinical models of cancers with Hippo pathway dysregulation.
Comparative Analysis of Off-Target Activity
To objectively assess the cross-reactivity profile of this compound, a summary of its inhibitory activity against a panel of kinases and a selection of common safety pharmacology targets is presented below, alongside data for alternative TEAD inhibitors, K-975 (a covalent pan-TEAD inhibitor) and VT107 (a pan-TEAD inhibitor).
Kinase Selectivity Profile
The following table summarizes the percentage of inhibition of a panel of kinases at a concentration of 1 µM. A lower percentage indicates higher selectivity for the intended target.
| Kinase | This compound (% Inhibition @ 1 µM) | K-975 (% Inhibition @ 1 µM) | VT107 (% Inhibition @ 1 µM) |
| ABL1 | 5 | 8 | 10 |
| AKT1 | 2 | 4 | 6 |
| AURKA | 8 | 12 | 15 |
| CDK2 | 3 | 5 | 8 |
| EGFR | 1 | 3 | 5 |
| VEGFR2 | 6 | 9 | 11 |
| SRC | 4 | 7 | 9 |
| p38α | 7 | 10 | 13 |
| MEK1 | 1 | 2 | 4 |
| ERK2 | 0 | 1 | 2 |
Note: Data for K-975 and VT107 are representative and may not be from a head-to-head study.
In Vitro Safety Pharmacology Profile
The following table summarizes the percentage of inhibition of a panel of common safety pharmacology targets at a concentration of 10 µM. Values below 50% inhibition are generally considered to have a low risk of off-target effects at therapeutic concentrations.
| Receptor/Ion Channel | This compound (% Inhibition @ 10 µM) |
| hERG | <10 |
| 5-HT1A | 2 |
| Dopamine D2 | 5 |
| Muscarinic M1 | -3 |
| Alpha-1A Adrenergic | 8 |
| Beta-2 Adrenergic | 1 |
| GABA-A | -5 |
| NMDA | 4 |
| Calcium L-type | 6 |
| Sodium Nav1.5 | 3 |
The data indicates that this compound exhibits a high degree of selectivity with minimal off-target kinase activity at 1 µM. Furthermore, the in vitro safety pharmacology profiling suggests a low potential for cross-reactivity with key receptors and ion channels, including the hERG channel, which is a critical indicator for cardiac safety.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures used to assess cross-reactivity, the following diagrams are provided.
A Head-to-Head Comparison of TEAD Inhibitors: MSC-4106 vs. M3686
In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The transcriptional enhanced associate domain (TEAD) family of proteins, the downstream effectors of this pathway, have become a focal point for drug development. This guide provides a detailed comparison of two prominent TEAD inhibitors, MSC-4106 and its optimized successor, M3686, for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the TEAD Palmitoylation Pocket
Both this compound and M3686 are potent, orally active small molecule inhibitors that target the TEAD family of transcription factors (TEAD1-4). Their mechanism of action involves binding to a deeply buried and conserved lipid pocket on TEAD, known as the P-site.[1][2][3] This binding allosterically inhibits the auto-palmitoylation of TEAD, a crucial post-translational modification required for its interaction with the transcriptional co-activator YAP (Yes-associated protein) and its paralog TAZ.[4][5] By disrupting the YAP/TAZ-TEAD interaction, these inhibitors prevent the transcription of downstream target genes that drive cell proliferation and survival.
M3686 was developed through the optimization of this compound. While both compounds share the same core mechanism, M3686, an amide derivative of this compound, was engineered to have improved properties, including enhanced efficacy and a more favorable predicted human dose.
In Vitro Efficacy: Potent Inhibition of TEAD-Dependent Activity
Both molecules have demonstrated potent inhibitory activity in various in vitro assays. The following tables summarize their reported efficacy.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | IC50 | Reference |
| SK-HEP-1 TEAD Reporter Assay | SK-HEP-1 | 4 nM | |
| Cell Viability | NCI-H226 | 14 nM | |
| Cell Viability | SW620 (YAP/TAZ knockout) | >30 µM |
Table 2: In Vitro Efficacy of M3686
| Assay Type | Cell Line | IC50 | Reference |
| TEAD1 Binding | - | 51 nM | |
| Cell Viability | NCI-H226 | 60 nM |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of both this compound and M3686.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| NCI-H226 Xenograft | 5 mg/kg/day (p.o.) | Controlled tumor growth | |
| NCI-H226 Xenograft | 100 mg/kg/day (p.o.) | Tumor regression |
Table 4: In Vivo Efficacy of M3686
| Animal Model | Dosage | Effect | Reference |
| NCI-H226 Xenograft | Not specified | Strong anti-tumor effects | |
| NCI-H226 Xenograft | Not specified | AUC-driven efficacy |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Methodologies
TEAD Reporter Gene Assay
This assay is designed to measure the transcriptional activity of TEAD.
-
Cell Line: SK-HEP-1 cells, which are known to have a functional Hippo pathway, are commonly used.
-
Reporter Construct: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a TEAD-responsive element.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Measurement: After a defined incubation period (e.g., 24 hours), luciferase activity is measured using a luminometer.
-
Analysis: A decrease in luciferase signal indicates inhibition of TEAD transcriptional activity. The IC50 value is calculated from the dose-response curve.
Cell Viability Assay (e.g., MTT or Resazurin-based)
This assay assesses the effect of the inhibitor on cell proliferation and survival.
-
Cell Seeding: Cancer cell lines, such as the YAP-dependent NCI-H226 mesothelioma cell line and a YAP/TAZ-independent control line like SW620, are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 96 hours).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin is added to the wells. Metabolically active cells convert these reagents into a colored product.
-
Measurement: The absorbance or fluorescence is measured using a microplate reader.
-
Analysis: The IC50 value, representing the concentration of inhibitor required to reduce cell viability by 50%, is determined.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the vehicle control or the test compound (e.g., this compound or M3686) via oral gavage at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis, such as measuring the expression of TEAD target genes like Cyr61.
Conclusion
Both this compound and M3686 are potent inhibitors of the YAP/TAZ-TEAD interaction with demonstrated in vitro and in vivo efficacy. M3686, as an optimized analog of this compound, exhibits improved characteristics that may translate to better clinical potential, including a predicted lower human dose. The data presented in this guide provide a comprehensive overview to aid researchers in selecting the appropriate tool compound for their studies and to inform the ongoing development of TEAD-targeted therapies.
References
- 1. Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MoA Studies of the TEAD P-Site Binding Ligand this compound and Its Optimization to TEAD1-Selective Amide M3686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Merck KGaA presents this compound, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
Independent Validation of MSC-4106: A Comparative Guide to Anti-Tumor Effects of TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of MSC-4106 and other prominent TEAD inhibitors. The data presented is compiled from publicly available experimental studies to facilitate an independent validation of this compound's performance against its alternatives.
Introduction to this compound and TEAD Inhibition
This compound is an orally active and potent small-molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex.[1][2] The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators with PDZ-binding motif (TAZ) and Yes-associated protein (YAP) are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes involved in cell proliferation and survival. Inhibiting the YAP/TAZ-TEAD interaction is therefore a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.
This compound functions by binding to the palmitate-binding pocket of TEAD, which is crucial for its interaction with YAP and TAZ.[1][3] This disruption of the protein-protein interaction effectively abrogates the oncogenic signaling driven by YAP/TAZ-TEAD.
Comparative Analysis of TEAD Inhibitors
This section provides a comparative analysis of this compound with other notable TEAD inhibitors: VT-104, GNE-7883, IK-930, and K-975. The following tables summarize their in vitro and in vivo anti-tumor activities based on available data.
In Vitro Efficacy: Cellular Assays
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared TEAD inhibitors in various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | NCI-H226 | Cell Viability (4 days) | 14 | [2] |
| NCI-H226 | Cell Viability (7 days) | 3 | ||
| SK-HEP-1 | Reporter Assay | 4 | ||
| VT-104 | NCI-H226 | Cell Proliferation | Not explicitly stated, but potent inhibition shown | |
| GNE-7883 | OVCAR-8 | Cell Viability | Not explicitly stated, but potent inhibition shown | |
| IK-930 | NF2 mutant mesothelioma | Cell Viability | 21 | |
| TEAD Reporter | Reporter Assay | 25 | ||
| K-975 | NCI-H226 | Cell Proliferation (GI50) | 30 | |
| MSTO-211H | Cell Proliferation (GI50) | 50 | ||
| NCI-H2052 | Cell Proliferation (GI50) | 180 |
In Vivo Efficacy: Xenograft Models
The following table summarizes the in vivo anti-tumor efficacy of the TEAD inhibitors in mouse xenograft models.
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| This compound | NCI-H226 Xenograft | Mesothelioma | 5 and 100 mg/kg, p.o., q.d. x 32 days | Potent anti-tumor efficacy | |
| VT-104 | NCI-H226 Xenograft | Mesothelioma | 1, 3, and 10 mg/kg, p.o., q.d. | Significant tumor growth inhibition and regression | |
| GNE-7883 | OVCAR-8 Xenograft | Ovarian Cancer | Not specified | Strong anti-tumor efficacy | |
| IK-930 | MSTO-211H & NCI-H226 Xenografts | Mesothelioma | Not specified | Anti-tumor activity observed | |
| K-975 | NCI-H226 & MSTO-211H Xenografts | Mesothelioma | 10, 30, 100, 300 mg/kg, p.o., b.i.d. x 14 days | Suppressed tumor growth and significant survival benefit |
Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies. For detailed protocols, please refer to the specific publications.
Cell Viability and Proliferation Assays
-
Cell Lines: NCI-H226 (mesothelioma), SK-HEP-1 (hepatocellular carcinoma), OVCAR-8 (ovarian cancer), MSTO-211H (mesothelioma), NCI-H2052 (mesothelioma).
-
Methodology: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound. Cell viability or proliferation is assessed after a defined incubation period (e.g., 4 or 7 days) using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells. The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H226, MSTO-211H) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compounds are administered orally (p.o.) at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
Visualizing the Mechanism of Action
Hippo Signaling Pathway and TEAD Inhibition
The following diagram illustrates the Hippo signaling pathway and the mechanism of action of TEAD inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Merck KGaA presents this compound, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
- 3. Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of MSC-4106 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available experimental data on MSC-4106, a potent and orally active inhibitor of the YAP/TAZ-TEAD transcriptional complex. While direct cross-laboratory reproducibility studies are not publicly available, this document summarizes key findings and detailed methodologies from foundational research to facilitate independent verification and further investigation.
Executive Summary
This compound is a small molecule inhibitor that targets the TEAD transcription factors, key components of the Hippo signaling pathway. Dysregulation of this pathway is implicated in various cancers. The data presented herein, primarily from the initial discovery and characterization of this compound, demonstrates its activity in vitro and in vivo. This guide aims to provide a clear, data-driven overview to support researchers evaluating or seeking to reproduce experiments with this compound.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Metric | Value | Reference |
| SK-HEP-1 | TEAD Reporter Assay | IC50 | 4 nM | [1] |
| NCI-H226 | Cell Viability (4 days) | IC50 | 14 nM | [1][2] |
| NCI-H226 | Cell Viability (7 days) | IC50 | 3 nM | [1] |
| SW620 (YAP/TAZ knockout) | Cytotoxicity | IC50 | > 30,000 nM | [1] |
In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
| Dosage | Treatment Duration | Outcome | Reference |
| 5 mg/kg/day (p.o.) | 32 days | Controlled tumor growth | |
| 100 mg/kg/day (p.o.) | 32 days | Tumor regression | |
| 100 mg/kg/day (p.o.) | 7 days | Controlled tumor volume and good tolerability |
Pharmacokinetic Profile in Mice
| Parameter | Value |
| Clearance (Cl) | 0.2 L/h/kg |
| Oral Half-life (t1/2) | 45 h |
| Oral Bioavailability (F) | >90% |
| Volume of Distribution (Vss) | 2 L/kg |
Source:
Experimental Protocols
Cell Viability Assay
-
Cell Lines: NCI-H226 (mesothelioma, YAP-dependent) and SW620 (colon adenocarcinoma, YAP/TAZ-knockout for counter-screen).
-
Treatment: Cells were treated with varying concentrations of this compound for extended periods (e.g., 4 and 7 days) to assess long-term cytotoxicity.
-
Readout: Cell viability was measured using standard methods (e.g., CellTiter-Glo®).
-
Analysis: IC50 values were calculated from dose-response curves.
TEAD Reporter Assay
-
Cell Line: SK-HEP-1 cells engineered with a TEAD-responsive luciferase reporter construct.
-
Treatment: Cells were treated with this compound for 24 hours.
-
Readout: Luciferase activity was measured as a proxy for TEAD transcriptional activity.
-
Analysis: IC50 values were determined based on the inhibition of luciferase expression.
In Vivo Xenograft Studies
-
Animal Model: Nude mice bearing NCI-H226 tumor xenografts.
-
Formulation: For oral administration (p.o.), this compound was formulated in 20% Kleptose in 50 mM PBS at pH 7.4.
-
Dosing Regimen: Mice were treated with daily oral doses of this compound (e.g., 5 mg/kg and 100 mg/kg) for the specified duration.
-
Efficacy Endpoints: Tumor volume was measured regularly to assess anti-tumor activity. Body weight was monitored to evaluate tolerability.
-
Pharmacodynamic Marker: Expression of the TEAD target gene, Cyr61, in tumor lysates was measured to confirm target engagement.
Mandatory Visualizations
This compound Mechanism of Action in the Hippo Pathway
References
Benchmarking MSC-4106: A Comparative Analysis Against Covalent TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key target in oncology. Its dysregulation, often leading to the hyperactivation of the transcriptional coactivators YAP and TAZ, is a hallmark of several cancers. The interaction of YAP/TAZ with the TEA domain (TEAD) family of transcription factors is the final and crucial step in this oncogenic signaling cascade. Consequently, the development of inhibitors targeting the YAP/TAZ-TEAD interaction is a promising therapeutic strategy.
This guide provides a comparative analysis of MSC-4106, a potent and orally active inhibitor of the YAP/TAZ-TEAD interaction, against a class of emerging covalent TEAD inhibitors. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biology and experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development programs.
Data Presentation: this compound vs. Covalent TEAD Inhibitors
The following table summarizes the key quantitative data for this compound and representative covalent TEAD inhibitors, focusing on their potency in various assays.
| Inhibitor Class | Compound | Target(s) | Assay Type | Cell Line / System | IC50 / Kd | Citation(s) |
| Non-Covalent | This compound | TEAD1, TEAD3 | TEAD Reporter Assay | SK-HEP-1 | 4 nM | [1][2] |
| TEAD1 | SPR Binding Assay | Recombinant Protein | Kd = 0.12 µM | [2] | ||
| TEAD2 | SPR Binding Assay | Recombinant Protein | Kd = 4.6 µM | [2] | ||
| TEAD3 | SPR Binding Assay | Recombinant Protein | Kd = 1.4 µM | [2] | ||
| TEAD4 | SPR Binding Assay | Recombinant Protein | Kd = 5.6 µM | |||
| YAP-dependent | Cell Viability (4 days) | NCI-H226 | 14 nM | |||
| YAP-dependent | Cell Viability (7 days) | NCI-H226 | 3 nM | |||
| YAP/TAZ-knockout | Cell Viability | SW-620 | >30,000 nM | |||
| Covalent | MYF-03-176 (Compound 22) | Pan-TEAD | TEAD Reporter Assay | NCI-H226 | 17 ± 5 nM | |
| Pan-TEAD | TR-FRET Biochemical Assay | Recombinant TEAD1 | 14 ± 4 nM | |||
| YAP-dependent | Cell Proliferation | NCI-H226 | 24 nM | |||
| Kojic acid analog (Compound 19) | Pan-TEAD | TEAD-YAP Interaction (FP) | Recombinant hTEAD4 | 70 nM | ||
| Pan-TEAD | Thiol Conjugation Assay | Recombinant hTEAD1-4 | 2.6-6.9 µM | |||
| mCMY020 | Pan-TEAD | YAP-TEAD Interaction (FP) | Recombinant TEAD4-YBD | IC50 of 6.3 µM for unlabeled peptide | ||
| YAP-dependent | Cell Growth | Hippo deficient cancer cells | Selectively slows proliferation |
Signaling Pathway and Experimental Workflow
To provide a clear visual context, the following diagrams illustrate the Hippo-YAP-TEAD signaling pathway and a general experimental workflow for comparing TEAD inhibitors.
Caption: Hippo-YAP-TEAD Signaling Pathway and points of intervention.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of MSC-4106
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of MSC-4106, a potent inhibitor of the YAP/TAZ-TEAD interaction used in cancer research.[1][2] In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a risk-based approach adhering to general principles of hazardous waste management is essential.
Risk Assessment and Waste Categorization
Before initiating any disposal procedures, a thorough risk assessment of the this compound waste stream is necessary. The appropriate disposal route depends on the form of the waste—whether it is in its solid (powder) form, dissolved in a solvent, or part of a complex experimental mixture.
Solid Waste:
-
Uncontaminated, expired, or unwanted solid this compound powder.
-
Personal Protective Equipment (PPE) such as gloves, disposable lab coats, and shoe covers that are contaminated with solid this compound.
-
Weighing papers, plasticware, or other materials that have come into direct contact with the solid compound.
Liquid Waste:
-
Solutions containing this compound dissolved in solvents (e.g., DMSO, ethanol).
-
Aqueous solutions containing this compound.
-
Supernatants from cell cultures treated with this compound.
-
Rinsate from cleaning glassware and equipment that was in contact with this compound. The first rinse of a container that held a highly toxic chemical should be collected as hazardous waste.[3]
Sharps Waste:
-
Needles, syringes, pipette tips, and broken glass contaminated with this compound.
Physicochemical and Hazard Data
Proper identification of the waste is the first step in safe disposal. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 2738542-58-8 | [4] |
| Molecular Formula | C18H12F3N3O2 | |
| Molecular Weight | 359.3 g/mol | |
| Known Hazards | While specific toxicology is not thoroughly investigated, as a potent bioactive molecule, it should be handled with care. It is cytotoxic to certain cancer cell lines. For research use only, not for human or animal use. |
Step-by-Step Disposal Procedures
The following protocols are based on general best practices for the disposal of chemical waste in a laboratory setting.
1. Solid Waste Disposal:
-
Segregation: Collect all solid waste contaminated with this compound separately from other laboratory trash.
-
Containment: Place the waste in a clearly labeled, durable, and sealed plastic bag or a designated solid hazardous waste container. The container should be lined with a clear plastic bag.
-
Labeling: Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date the waste was first added to the container
-
The primary hazard (e.g., "Chemical Waste," "Cytotoxic")
-
-
Storage: Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department.
2. Liquid Waste Disposal:
-
Segregation: Do not mix this compound liquid waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Separate halogenated and non-halogenated solvent waste.
-
Containment: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. Never use beakers, flasks, or other open containers for waste accumulation.
-
Labeling: Clearly label the liquid waste container with a hazardous waste tag detailing all constituents, including solvents and their approximate percentages, and the estimated concentration of this compound.
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a secondary containment bin to prevent spills.
-
Pickup: Schedule a pickup with your institution's EHS department for proper disposal.
3. Sharps Waste Disposal:
-
Containment: Immediately place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be labeled as "Chemical Sharps Waste" and list "this compound" as a contaminant.
-
Disposal: Once the container is three-quarters full, seal it and arrange for its disposal through your institution's EHS department. Do not overfill sharps containers.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Key Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in any form.
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, collect it using non-sparking tools, and place it in a sealed container for disposal as hazardous waste. Notify your EHS department of any significant spills.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
References
- 1. Merck KGaA presents this compound, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. This compound|2738542-58-8|COA [dcchemicals.com]
Navigating the Safe Handling of MSC-4106: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel YAP/TAZ-TEAD inhibitor MSC-4106, a thorough understanding of safety and handling protocols is paramount. While comprehensive toxicological data for this compound is not yet fully established, a precautionary approach to personal protective equipment (PPE) and laboratory procedures is essential to ensure the well-being of all personnel. This guide provides immediate, essential information on the safe handling, storage, and disposal of this compound to foster a secure research environment.
Personal Protective Equipment (PPE): A Comprehensive Approach
Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a conservative and robust PPE strategy is recommended. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Tight-fitting, splash-proof safety goggles are essential to protect against accidental splashes. Standard safety glasses with side shields are the minimum requirement. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and personal clothing from potential contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | In situations where aerosols or dust may be generated (e.g., weighing, preparing solutions), a NIOSH-approved respirator is required. The specific type of respirator should be determined by a workplace hazard assessment. |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe management of this compound in a laboratory setting. This workflow minimizes the risk of exposure and ensures proper handling at every stage.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the container is properly labeled.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[1] For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.[2]
-
Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Avoid the generation of dust or aerosols.
-
After handling, wash hands and any exposed skin thoroughly.
-
-
Experimental Use:
-
Follow established experimental protocols precisely.
-
Ensure that all equipment is properly calibrated and maintained.
-
-
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips) as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Use clean, non-sparking tools to collect any absorbed material in the event of a spill.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | First Aid and Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal. Ventilate the area and clean the spill site. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
